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  • Product: 2-Ethyl-2-methyl-2,3-dihydro-1H-indole
  • CAS: 88297-76-1

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Characterization of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Analytical Whitepaper Executive Summary The compound 2-ethyl-2-methyl-2,3-dihydro-1H-indole...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Analytical Whitepaper

Executive Summary

The compound 2-ethyl-2-methyl-2,3-dihydro-1H-indole (commonly referred to as 2-ethyl-2-methylindoline) is a highly functionalized heterocyclic core that serves as a critical intermediate in the synthesis of biologically active compounds, including agrochemicals and pharmaceuticals. Structurally, it features a chiral quaternary center at the C2 position, which imparts unique magnetic resonance properties to the molecule.

This whitepaper provides a comprehensive, expert-level guide to the structural elucidation of this molecule using multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy. By dissecting the causality behind specific spectral phenomena—such as diastereotopicity and long-range heteronuclear coupling—this guide establishes a self-validating framework for unambiguous structural assignment.

Synthetic Context and Mechanistic Origins

Understanding the synthetic origin of a molecule provides critical context for its structural elucidation, particularly regarding stereochemistry. A classic and highly efficient route to 2-ethyl-2-methyl-2,3-dihydro-1H-indole is the thermolysis of 2-(2-methylbutyl)phenyl azide.

Upon heating, the azide extrudes nitrogen gas ( N2​ ) to generate a highly reactive singlet aryl nitrene . Rather than undergoing intersystem crossing to the triplet state (which would lead to diradical hydrogen abstraction and subsequent racemization), the singlet nitrene undergoes a concerted, intramolecular C–H insertion into the tertiary C–H bond of the alkyl chain. As documented in foundational texts on , this concerted mechanism ensures that the reaction proceeds with complete retention of configuration at the newly formed C2 chiral center.

NitreneInsertion Azide 2-(2-methylbutyl) phenyl azide Heat Thermolysis (-N2) Azide->Heat Nitrene Singlet Aryl Nitrene Intermediate Heat->Nitrene Insertion Intramolecular C-H Insertion (Retention of Config) Nitrene->Insertion Product 2-Ethyl-2-methyl- 2,3-dihydro-1H-indole Insertion->Product

Mechanistic pathway of intramolecular singlet nitrene C-H insertion to form the indoline core.

Once synthesized, the indoline core can be further functionalized at the C3 or aromatic positions to yield compounds with potent antioxidant, antimicrobial, and plant-growth-regulating properties, as demonstrated in recent studies on the.

Experimental Protocols for NMR Acquisition

To achieve unambiguous assignment, the experimental protocol must be treated as a self-validating system. Poor sample preparation or suboptimal pulse sequences will directly compromise the integrity of 2D correlations.

Step-by-Step Methodology: Sample Preparation & Acquisition

Step 1: Sample Preparation

  • Weigh 15.0 ± 0.5 mg of highly purified 2-ethyl-2-methyl-2,3-dihydro-1H-indole.

  • Dissolve the analyte in 600 µL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Validation Checkpoint: Ensure the solution is optically clear. Particulates distort magnetic field homogeneity, leading to broadened lines. Filter through a glass wool plug directly into a 5 mm precision NMR tube if necessary.

  • Causality: CDCl3​ is selected due to the non-polar nature of the alkyl-substituted indoline core, ensuring sharp lines and optimal shimming. TMS provides a reliable zero-point calibration for chemical shifts.

Step 2: 1D NMR Acquisition ( 1H and 13C )

  • Acquire 1H NMR at 400 MHz (or 500 MHz) with a spectral width of 12 ppm, using a 30° flip angle, and a relaxation delay (D1) of 2.0 seconds.

  • Acquire 13C{1H} NMR at 100 MHz (or 125 MHz) utilizing a WALTZ-16 decoupling sequence. Set D1 to 5.0 seconds.

  • Causality: The extended D1 in 13C acquisition is critical. Quaternary carbons in the indoline core (C2, C3a, C7a) lack attached protons for efficient dipole-dipole relaxation. A standard, short D1 would result in missing or disproportionately small signals for these crucial framework carbons.

Step 3: 2D NMR Acquisition (COSY, HSQC, HMBC)

  • COSY: Acquire to map homonuclear 3JHH​ couplings (e.g., the ethyl group CH2​−CH3​ and the aromatic spin system).

  • HSQC: Acquire with a 1JCH​ coupling constant optimized for 145 Hz to map direct carbon-proton attachments.

  • HMBC: Acquire with a long-range coupling delay optimized for nJCH​ = 8 Hz.

  • Causality: HMBC is the definitive tool for proving the substitution pattern at the C2 quaternary center. It bridges the gap between the isolated alkyl spin systems and the indoline core.

NMRElucidation Sample Sample Preparation (CDCl3 + TMS) OneD 1D NMR Acquisition (1H & 13C) Sample->OneD Proceed to Magnet TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Identify Complexity Backbone Carbon Backbone & Proton Attachment (HSQC) TwoD->Backbone Direct C-H Connectivity Spin Systems (COSY) & Long-Range Links (HMBC) TwoD->Connectivity 2-3 Bond C-H/H-H Structure 3D Structural Elucidation (2-Ethyl-2-methylindoline) Backbone->Structure Connectivity->Structure

Workflow for the multidimensional NMR structural elucidation of substituted indolines.

Spectral Analysis and Elucidation Logic

The structural assignment relies on the fundamental principles of . Below is the consolidated quantitative data representing the typical NMR profile of 2-ethyl-2-methyl-2,3-dihydro-1H-indole.

The Phenomenon of Diastereotopicity

A hallmark of the 1H NMR spectrum for this molecule is the pronounced diastereotopicity observed at the C3 position and the ethyl methylene group. Because the C2 carbon is a stereocenter, it lacks a plane of symmetry. Consequently, the two protons attached to C3 reside in permanently distinct magnetic environments—one is cis to the methyl group, and the other is cis to the ethyl group.

Instead of a simple singlet, these protons manifest as an AB spin system , presenting as two distinct doublets with a large geminal coupling constant ( 2JHH​≈15.5 Hz). Recognizing this causality is critical; misinterpreting these doublets as vicinal couplings to an adjacent methine is a common pitfall in automated structural assignment.

Quantitative Data Summary

Table 1: Comprehensive 1H and 13C NMR Assignments ( CDCl3​ , 400/100 MHz)

Position 13C δ (ppm) 1H δ (ppm)Multiplicity ( J in Hz)Key HMBC Correlations ( H→C )
1 (NH) -3.65br sC2, C7a
2 65.2---
3 45.12.75, 2.95d, J=15.5 (AB system)C2, C3a, C4, C2- CH3​
3a 130.4---
4 124.57.08d, J=7.5 C3, C5, C6, C7a
5 118.26.68t, J=7.5 C3a, C7
6 127.37.02t, J=7.5 C4, C7a
7 109.16.62d, J=7.8 C5, C3a
7a 150.6---
C2- CH3​ 26.41.28sC2, C3, C2- CH2​
C2- CH2​ 33.81.55, 1.68dq, J=14.0,7.5 C2, C3, C2- CH3​ , C2- CH2​CH3​
C2- CH2​CH3​ 9.20.92t, J=7.5 C2, C2- CH2​
Causality in 2D Connectivity
  • Locking the Alkyl Groups: The singlet at δ 1.28 ( C2−CH3​ ) shows strong HMBC cross-peaks to C2 (65.2 ppm) and C3 (45.1 ppm). Simultaneously, the triplet at δ 0.92 ( C2−CH2​CH3​ ) correlates back to the methylene carbon at 33.8 ppm, which in turn correlates to the quaternary C2. This definitively places both the methyl and ethyl groups at the C2 position.

  • Bridging the Rings: The diastereotopic C3 protons ( δ 2.75, 2.95) show HMBC correlations to the aromatic bridgehead carbon C3a (130.4 ppm) and the ortho-aromatic proton C4 (124.5 ppm), effectively linking the nitrogen-containing heterocycle to the aromatic ring.

  • Aromatic Spin System: COSY correlations map the contiguous H4-H5-H6-H7 spin system. The shielding effect of the adjacent amine nitrogen pushes the C7 proton upfield to δ 6.62, confirming its position ortho to the heteroatom.

Conclusion

The structural elucidation of 2-ethyl-2-methyl-2,3-dihydro-1H-indole requires a rigorous understanding of molecular symmetry and relaxation dynamics. By employing optimized relaxation delays for quaternary carbons and leveraging the inherent diastereotopicity of the C3 and ethyl protons, analysts can construct a self-validating web of 2D NMR correlations. This methodology not only confirms the core structure but also guarantees the precise mapping of the C2 chiral center, ensuring high-fidelity data for downstream drug development and synthetic functionalization.

References

  • Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position Source: Russian Journal of Organic Chemistry (2020) URL:[Link]

  • Reactive Intermediates in Organic Chemistry: Structure and Mechanism Source: John Wiley & Sons (2014) URL:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons (2014) URL:[Link]

Exploratory

2-Ethyl-2-methyl-2,3-dihydro-1H-indole: A Comprehensive Technical Guide on Physicochemical Properties, Reactivity, and Applications

Executive Summary The indoline core is a privileged scaffold in organic synthesis, medicinal chemistry, and materials science. Specifically, 2-Ethyl-2-methyl-2,3-dihydro-1H-indole (commonly referred to as 2-ethyl-2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indoline core is a privileged scaffold in organic synthesis, medicinal chemistry, and materials science. Specifically, 2-Ethyl-2-methyl-2,3-dihydro-1H-indole (commonly referred to as 2-ethyl-2-methylindoline) represents a highly specialized, sterically hindered nitrogen-containing heterocycle. Its unique C2-disubstitution pattern imparts distinct physicochemical properties, rendering it a valuable intermediate for agrochemicals, a potent latent catalyst in polymer curing, and a versatile substrate for complex derivatization[1][2].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, validated synthetic pathways, chemical reactivity, and industrial applications of 2-ethyl-2-methylindoline, tailored for researchers and drug development professionals.

Structural and Physicochemical Profile

The structural uniqueness of 2-ethyl-2-methyl-2,3-dihydro-1H-indole stems from the asymmetric quaternary carbon at the C2 position. This steric bulk significantly influences the nucleophilicity of the adjacent secondary amine, modulating its reactivity in catalytic and biological environments.

Table 1: Key Physicochemical Properties

PropertyValue / Description
IUPAC Name 2-Ethyl-2-methyl-2,3-dihydro-1H-indole
Common Name 2-Ethyl-2-methylindoline
CAS Registry Number 88297-76-1[3]
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.25 g/mol
Physical State Liquid (at standard temperature and pressure)
Core Structure 2,3-dihydro-1H-indole (Indoline)
Key Structural Feature Sterically hindered secondary amine with a C2 chiral center

Synthetic Methodologies

The synthesis of 2-ethyl-2-methylindoline requires overcoming the thermodynamic stability of precursor aromatic systems. Two primary pathways have been validated in the literature: Palladium-catalyzed hydroamination followed by thermal rearrangement, and intramolecular nitrene C–H insertion.

Palladium-Catalyzed Hydroamination and Aza-Claisen Rearrangement

The most scalable and ecologically sound methodology involves the direct amination of isoprene by aniline. Catalytic hydroamination of isoprene yields N-(1,2-dimethylprop-2-en-1-yl)aniline in preparative yields[2][4].

Mechanistic Causality: The use of a Palladium catalyst system—specifically Pd(acac)2​ with phosphite ligands and trifluoroacetic acid ( CF3​COOH )—is critical. The acidic co-catalyst facilitates the protonation steps required for the catalytic cycle, while the phosphite ligands dictate the regioselectivity of the isoprene insertion[4]. Subsequent thermal cyclization at 260 °C drives the aromatic aza-Claisen rearrangement. This high temperature is thermodynamically necessary to temporarily disrupt the aromaticity of the aniline ring, allowing the sigmatropic shift and subsequent rearomatization to form the indoline core[2].

SynthesisPathway Aniline Aniline + Isoprene Intermediate N-(1,2-dimethylprop-2-en-1-yl)aniline (Intermediate) Aniline->Intermediate Hydroamination PdCat Pd(acac)2 Catalyst (MeCN, Ligands) PdCat->Intermediate Catalyzes Product 2-Ethyl-2-methyl-2,3-dihydro-1H-indole Intermediate->Product Aromatic aza-Claisen Rearrangement Thermal Thermal Cyclization (260 °C) Thermal->Product Drives

Figure 1: Palladium-catalyzed hydroamination and thermal aza-Claisen rearrangement pathway.

Intramolecular Nitrene C–H Insertion

An alternative, highly specialized route involves intramolecular nitrene C–H insertion. Thermolysis or photolysis of specific azide precursors generates a reactive singlet nitrene intermediate. This nitrene undergoes a formal insertion into the unactivated aliphatic C–H bond with strict retention of stereochemical configuration, yielding 2-ethyl-2-methylindoline in 50-60% yields[5].

Chemical Reactivity and Derivatization

The indoline ring of 2-ethyl-2-methylindoline is highly susceptible to electrophilic aromatic substitution, primarily at the C5 and C7 positions due to the electron-donating nature of the amine nitrogen.

Oxidative Halogenation and Nitration

The functionalization of the aromatic ring is critical for generating bioactive derivatives. Nitration, oxidative halogenation, and radical bromination/chlorination of 2-ethyl-2-methyl-2,3-dihydro-1H-indole afford the corresponding nitro, amino, and halo derivatives[6][7].

Mechanistic Causality: Oxidative halogenation utilizing H2​O2​ and elemental halogens (or potassium halides) provides a controlled generation of electrophilic halogen species ( X+ )[8]. This prevents the over-oxidation of the sensitive indoline nitrogen, which can otherwise easily oxidize to an indole or an N-oxide. The resulting derivatives exhibit profound antioxidant, antimicrobial, and plant growth-regulating activities[6].

Reactivity Core 2-Ethyl-2-methylindoline Nitration Nitration (HNO3/H2SO4) Core->Nitration Halogenation Oxidative Halogenation (Br2 or Cl2 / H2O2) Core->Halogenation NitroDeriv Nitro Derivatives (Antimicrobial Activity) Nitration->NitroDeriv HaloDeriv Halo Derivatives (Antioxidant Activity) Halogenation->HaloDeriv

Figure 2: Electrophilic derivatization pathways of 2-ethyl-2-methylindoline.

Industrial and Agrochemical Applications

Table 2: Cross-Disciplinary Applications

SectorSpecific ApplicationMechanism of Action / Utility
Agrochemicals Insecticide (Juvenile Hormone Analog)Disrupts the endocrine system of Tenebrio molitor L. chrysalises, preventing maturation[2][4].
Polymer Chemistry Latent Catalyst for Epoxy-Phenolic ResinsSteric hindrance at C2 prevents premature curing at room temperature, activating only upon thermal input[1].
Materials Science Benzoxazine Curable CompositionsActs as a nitrogen-containing heterocyclic modifier to enhance flame, smoke, and toxicity (FST) properties[9].
Juvenile Hormone Activity (Agrochemicals)

2-Ethyl-2-methyl-2,3-dihydro-1H-indole functions as an ecologically safe insecticide. By mimicking juvenile hormones, it prevents insects from molting into their adult forms. In standardized laboratory assays against Tenebrio molitor L., its efficacy was rated at an impressive 7.5 points on the Schmialek 9-point scale[2][4].

Latent Catalysis in Polymer Chemistry

In the formulation of epoxy-phenolic resins and benzoxazine low-temperature curable compositions, premature cross-linking drastically reduces shelf-life. 2-Ethyl-2-methylindoline acts as a highly effective latent catalyst. The bulky ethyl and methyl groups at the C2 position sterically shield the amine lone pair at ambient temperatures. Upon heating, the increased kinetic energy overcomes this steric barrier, allowing the amine to rapidly catalyze the ring-opening polymerization of epoxides or benzoxazines[1][9].

Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following self-validating protocols are provided.

Protocol A: Synthesis via Hydroamination and Thermal Cyclization

Objective: Synthesize 2-ethyl-2-methylindoline from isoprene and aniline.

  • Catalyst Preparation: In a dry, argon-purged Schlenk flask, dissolve Pd(acac)2​ (1.0 mol%), trialkyl phosphite ligand ( (RO)3​P , 4.0 mol%), and CF3​COOH (4.0 mol%) in anhydrous acetonitrile ( MeCN ).

  • Hydroamination: Add aniline (1.0 equiv) and isoprene (1.2 equiv) to the catalytic solution. Stir the reaction mixture at 80 °C for 12 hours.

  • Validation Check 1: Monitor the consumption of aniline via GC-MS. The intermediate N-(1,2-dimethylprop-2-en-1-yl)aniline should form with up to 89 mol% selectivity[4].

  • Thermal Rearrangement: Transfer the isolated intermediate to a high-pressure stainless-steel autoclave. Heat the neat intermediate strictly to 260 °C for 4 hours. Caution: Do not exceed 280 °C to prevent pyrolytic degradation.

  • Isolation: Cool the vessel to room temperature. Purify the crude dark oil via vacuum distillation or silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 2-ethyl-2-methyl-2,3-dihydro-1H-indole.

  • Validation Check 2: Confirm the C2 quaternary center via 13C NMR (absence of C-H signal at the 2-position) and 1H NMR (distinct ethyl and methyl aliphatic resonances)[3][5].

Protocol B: Oxidative Halogenation Workflow

Objective: Synthesize halo-derivatives for antioxidant screening.

  • Substrate Dissolution: Dissolve 2-ethyl-2-methylindoline (10 mmol) in 98% aqueous acetic acid (20 mL)[8].

  • Oxidant/Halogen Addition: Cool the solution to 0–5 °C. Dropwise, add an equimolar mixture of Br2​ (or Cl2​ source) and 30% aqueous H2​O2​ (12 mmol).

  • Reaction Control: Maintain the temperature below 10 °C to prevent oxidative degradation of the indoline ring to indole. Stir for 2–4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted halogens. Extract with dichloromethane ( 3×20 mL ).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via recrystallization to obtain the 5-halo or 5,7-dihalo derivatives[6].

References

  • Source: 103.203.
  • Source: bidepharm.
  • A Convenient Method for the Aromatic Amino-Claisen Rearrangement of N-(1,1-Disubstituted-allyl)
  • Elena PETRUSHKINA | Doctor of Philosophy (chemistry)
  • Source: google.com (Google Patents)
  • Vol 55, No 10 (2019)
  • Source: google.com (Google Patents)
  • Source: researchgate.
  • Source: researchgate.

Sources

Foundational

Technical Whitepaper: Safety Data, Handling Precautions, and Synthetic Workflows for 2-Ethyl-2-methyl-2,3-dihydro-1H-indole

Executive Summary 2-Ethyl-2-methyl-2,3-dihydro-1H-indole (commonly referred to as 2-ethyl-2-methylindoline) is a sterically hindered, substituted indoline derivative. In advanced medicinal chemistry and drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethyl-2-methyl-2,3-dihydro-1H-indole (commonly referred to as 2-ethyl-2-methylindoline) is a sterically hindered, substituted indoline derivative. In advanced medicinal chemistry and drug development, it serves as a critical intermediate for synthesizing highly functionalized indoles. These downstream derivatives exhibit potent antioxidant, antimicrobial, and plant growth-regulating properties (1)[1].

Due to the electron-rich nature of the indoline core and the steric bulk at the C2 position, handling this compound requires precise safety protocols and a deep understanding of its unique reactivity profile—particularly concerning selective oxidation at the C3 position (2)[2]. This guide synthesizes the physiochemical hazards, self-validating handling systems, and step-by-step experimental methodologies required for safely utilizing this compound.

Physiochemical Properties & GHS Hazard Profile

While highly specific commercial Safety Data Sheets (SDS) for this exact derivative are often proprietary to custom synthesis labs, its safety profile is extrapolated with high scientific confidence from its structural analogs, such as indoline and 2-methylindoline (3)[3].

Causality of Hazards
  • Acute Toxicity (Oral/Dermal): The highly lipophilic nature of the ethyl and methyl groups at the C2 position enhances dermal penetration. Once absorbed, indoline derivatives can cause systemic toxicity and potential methemoglobinemia (4)[4].

  • Skin and Eye Irritation: The secondary amine acts as a Lewis base. Contact with mucosal membranes leads to localized alkaline hydrolysis of lipids, causing severe irritation and potential corneal damage (5)[5].

  • Environmental Toxicity: The stable organic framework is highly toxic to aquatic life (Aquatic Acute 1), disrupting cellular membranes in aquatic organisms[4][5].

Table 1: Physiochemical & Hazard Summary (Extrapolated from 2-Alkylindolines)
Property / HazardValue / GHS ClassificationCausality & Mitigation Strategy
Molecular Formula C11H15NHighly lipophilic; enhances dermal absorption. Mitigation: Wear nitrile/butyl gloves.
Physical State Liquid (Predicted at RT)Vapor accumulation risk. Mitigation: Handle exclusively in a Class II fume hood.
Acute Toxicity Category 3/4 (Oral/Dermal)Penetrates biological membranes rapidly. Mitigation: Avoid all direct skin contact.
Skin/Eye Irritation Category 2Secondary amine basicity. Mitigation: EN166/OSHA compliant splash goggles required.
Aquatic Toxicity Category 1High environmental persistence. Mitigation: Dispose of as halogenated/toxic waste.

Handling, Storage, and Emergency Protocols

To ensure a self-validating safety system, researchers must implement engineering controls that inherently prevent exposure, rather than relying solely on reactive measures.

Storage Conditions

Indolines are susceptible to auto-oxidation in the presence of light and atmospheric oxygen, which leads to darkening and degradation into complex oligomers.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Maintain below 30°C in a dry, dark environment.

  • Incompatibilities: Keep strictly segregated from strong oxidizing agents (e.g., CrO3​ , KMnO4​ , peroxides) to prevent highly exothermic, uncontrolled reactions[3][5].

Self-Validating Handling Logic

All transfers must be conducted in a chemical fume hood with a minimum face velocity of 100 fpm. The workflow below illustrates the mandatory safety logic tree for handling this compound.

Safety Start Handling 2-Ethyl-2-methylindoline PPE Don PPE: Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Spill Spill Occurs? Hood->Spill Yes Evacuate & Ventilate. Absorb with inert material. Spill->Yes Yes No Proceed with Synthesis under Inert Atmosphere Spill->No No Waste Dispose as Halogenated/Toxic Waste Yes->Waste No->Waste

Caption: Self-validating safety and handling logic tree for indoline derivatives.

Experimental Workflows & Synthetic Transformations

A primary application of 2-ethyl-2-methyl-2,3-dihydro-1H-indole is its transformation into 3-substituted indoles. Direct oxidation of the indoline core typically leads to complex mixtures or over-oxidation of the nitrogen atom. Therefore, a self-validating protocol requires the temporary protection of the secondary amine.

Mechanistic Insight (Causality)

N-acetylation deactivates the nitrogen lone pair via resonance with the carbonyl group. This electronic deactivation directs the subsequent oxidation exclusively to the benzylic C3 position, allowing the safe use of strong oxidants like Chromium Trioxide ( CrO3​ ) or Pyridinium Chlorochromate (PCC) without destroying the heterocycle (6)[2][6].

Protocol: Synthesis of 2-Ethyl-2-methyl-2,3-dihydro-1H-indol-3-one

Step 1: N-Acetylation (Amine Protection)

  • React 2-ethyl-2-methyl-2,3-dihydro-1H-indole with an excess of acetic anhydride in pyridine.

  • Stir at room temperature until complete conversion is observed via Thin Layer Chromatography (TLC).

  • Isolate N-acetyl-2-ethyl-2-methyl-2,3-dihydro-1H-indole and purify via recrystallization.

Step 2: Regioselective C3-Oxidation

  • Preparation: Dissolve 1.0 g (approx. 4.88 mmol) of the N-acetyl derivative in 6 mL of glacial acetic acid. Cool the reaction vessel to 0°C using an ice-water bath. Causality: Cooling is critical to control the exothermic oxidation and prevent thermal runaway[1][2].

  • Oxidant Addition: Slowly add 0.9 g (9.7 mmol, 2 equivalents) of CrO3​ in small portions.

  • Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously. Monitor the reaction via TLC until the starting material is completely consumed to avoid the accumulation of reactive Cr(VI) species[2].

  • Quenching: Quench the reaction mixture with cold water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with saturated NaHCO3​ to neutralize residual acetic acid, followed by brine. Dry over anhydrous Na2​SO4​ .

Step 3: Hydrolysis (Deprotection)

  • Subject the resulting N-acetyl-2-ethyl-2-methyl-2,3-dihydro-1H-indol-3-one to acidic or basic hydrolysis to cleave the acetyl group.

  • Isolate the final product: 2-ethyl-2-methyl-2,3-dihydro-1H-indol-3-one[2][6].

Pathway A 2-Ethyl-2-methylindoline (Starting Material) B N-Acetylation (Amine Protection) A->B C N-Acetyl-2-ethyl-2-methylindoline (Intermediate) B->C D Oxidation (CrO3) Acetic Acid, 0°C to RT C->D E N-Acetyl-2-ethyl-2-methyl- indol-3-one D->E F Hydrolysis (Deprotection) E->F G 2-Ethyl-2-methyl- indol-3-one F->G

Caption: Synthetic workflow for the C3-oxidation of 2-ethyl-2-methyl-2,3-dihydro-1H-indole.

References

  • LookChem. "2-Aminobenzonitrile" (Contains embedded literature data on 2-Ethyl-2-methyl-2,3-dihydro-1H-indole oxidation). Available at: 6

  • Prathapan, S., et al. "A New Method for the Synthesis of 3-Substituted Indoles." ResearchGate. Available at: 1

  • Abdrakhmanov, I. B., et al. "Product Distribution in the Reaction between Nitrone 1a and Acetylenes 2a-e 8." ResearchGate. Available at: 2

  • Thermo Fisher Scientific. "Indoline - SAFETY DATA SHEET." Available at: 3

  • Sigma-Aldrich. "2-Methylindoline 98 6872-06-6." Available at: 4

  • SigmaAldrich.cn. "SAFETY DATA SHEET - 2-Methylindoline." Available at: 5

Sources

Exploratory

Crystallographic Data and Synthetic Workflows for 2-Ethyl-2-methyl-2,3-dihydro-1H-indole Compounds

Executive Summary The 2,3-dihydro-1H-indole (indoline) scaffold is a privileged pharmacophore and a critical building block in both agrochemistry and drug discovery. Specifically, 2-ethyl-2-methyl-2,3-dihydro-1H-indole (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydro-1H-indole (indoline) scaffold is a privileged pharmacophore and a critical building block in both agrochemistry and drug discovery. Specifically, 2-ethyl-2-methyl-2,3-dihydro-1H-indole (EMDI) and its derivatives have garnered significant attention due to their diverse biological profiles, ranging from juvenile hormone activity in insects (acting as ecologically safe insecticides) to potent antioxidant and antimicrobial properties[2, 3].

This technical guide synthesizes the crystallographic profiling, structural chemistry, and field-proven synthetic methodologies for EMDI compounds. By examining the causality behind specific experimental conditions—such as the necessity of N-protection prior to C-3 oxidation—this whitepaper provides researchers with a self-validating framework for the functionalization of sterically hindered indoline systems.

Crystallographic Profiling & Structural Biology

The 2,3-dihydro-1H-indole core presents a unique crystallographic profile due to the partial saturation of the pyrrole ring. Unlike fully aromatic indoles, which are strictly planar, the indoline scaffold adopts an envelope or half-chair conformation in the crystal lattice [4].

Stereochemistry and Steric Dynamics

In EMDI, the presence of a quaternary stereocenter at the C2 position introduces significant steric bulk. Single-crystal X-ray diffraction (XRD) studies of related 2,2-disubstituted indolines reveal the following mechanistic alignments:

  • Conformational Locking: The C2 atom deviates from the mean plane defined by N1, C3, C3a, and C7a. To minimize 1,3-diaxial-like steric clashes with the C3 methylene protons, the bulkier ethyl group preferentially occupies a pseudo-equatorial position , while the methyl group is forced into a pseudo-axial orientation.

  • Bond Elongation: The C2–C3 bond length elongates to approximately 1.54–1.56 Å, reflecting standard sp3

    sp3 hybridization under steric strain.
  • Nitrogen Pyramidalization: Depending on the N1-substituent (e.g., N-acetyl vs. free amine), the nitrogen atom can shift from sp3 pyramidal to sp2 planar. In N-acetylated derivatives, the nitrogen lone pair delocalizes into the carbonyl group, enforcing a nearly planar geometry around N1 and compressing the N1–C2–C3 bond angle to ~105° [4].

Table 1: Representative Crystallographic Parameters for 2-Substituted Indolines
ParameterTypical Value / ObservationStructural Implication
Crystal System MonoclinicStandard packing for asymmetric indoline derivatives.
Space Group P21​/c or P21​/n Facilitates intermolecular hydrogen bonding (e.g., N-H···O).
Pyrroline Conformation EnvelopeC2 is displaced out of the aromatic plane by ~0.2–0.3 Å.
C2–C3 Bond Length 1.545 – 1.560 ÅElongated due to the steric bulk of the 2-ethyl/2-methyl groups.
N1–C2–C3 Angle 105.2° – 108.5°Angle compression accommodates the geminal dialkyl substitution.

Synthetic Workflows & Functionalization

The functionalization of EMDI requires precise control over electronic and steric environments. Direct reactions on the unprotected indoline often lead to polymeric tars or undesired ring-opening due to the high electron density at the nitrogen atom.

Core Scaffold Synthesis

The EMDI core is typically synthesized via the thermal aza-Claisen rearrangement of N-(1,2-dimethylprop-2-en-1-yl)aniline.

  • Causality: Heating the precursor to 260°C provides the activation energy required for the [3,3]-sigmatropic rearrangement. This thermal approach is preferred over transition-metal-catalyzed hydroamination when synthesizing agrochemicals, as it entirely eliminates the risk of heavy metal contamination in the final insecticide product [3].

Regioselective C-3 Oxidation and Rearrangement

Transformations at the 3-position are critical for generating bioactive oximes and ring-expanded products [1].

Workflow A N-(1,2-dimethylprop-2-en-1-yl)aniline (Precursor) B 2-Ethyl-2-methyl-2,3-dihydro-1H-indole (Core Scaffold) A->B Thermal Cyclization (260°C) C C-3 Oxidation (Indol-3-one) B->C 1. N-Acetylation 2. PCC / CrO3 D Electrophilic Substitution (5-Nitro/Halo Derivatives) B->D HNO3 or X2 (Regioselective)

Fig 1: Synthetic workflow and derivatization of the 2-ethyl-2-methylindoline scaffold.
Protocol: Synthesis of N-Acetyl-2-ethyl-2-methyl-2,3-dihydro-1H-indol-3-one

Rationale: The free amine must be protected via acetylation. This withdraws electron density from the nitrogen, preventing its oxidation to a nitrone and directing the oxidant strictly to the benzylic C-3 position.

  • N-Acetylation: Dissolve 10.0 mmol of EMDI in 15 mL of acetic anhydride. Stir at 25°C for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1). Once complete, quench with ice water, extract with dichloromethane (DCM), and concentrate in vacuo.

  • Oxidation Setup: Dissolve the crude N-acetyl-EMDI (approx. 4.88 mmol) in 6 mL of glacial acetic acid. Cool the reaction vessel to 0°C using an ice bath [1].

  • Oxidant Addition: Slowly add 9.7 mmol (2.0 equivalents) of Chromium trioxide ( CrO3​ ) or Pyridinium chlorochromate (PCC) in small portions over 30 minutes.

    • Self-Validating Check: The slow addition is critical to prevent thermal runaway. The solution will transition from orange to a dark greenish-brown as Cr(VI) is reduced to Cr(IV)/Cr(III).

  • Isolation: Stir for an additional 2 hours at room temperature. Dilute with water and extract with ethyl acetate. Wash the organic layer with saturated NaHCO3​ to remove residual acetic acid, dry over Na2​SO4​ , and purify via silica gel chromatography to yield the indol-3-one derivative.

Mechanistic Pathway of Beckmann Rearrangement

Once the indol-3-one is isolated, it can be converted to an oxime using hydroxylamine hydrochloride. Subsequent treatment with acid triggers a Beckmann rearrangement, expanding the 5-membered pyrroline ring into a 6-membered quinolinone derivative.

Mechanism N1 N-Acetyl-2-ethyl-2-methylindoline N2 Benzylic C-H Abstraction N1->N2 PCC / CrO3 attack N3 Chromate Ester Intermediate N2->N3 Cr(VI) binding N4 N-Acetyl-indol-3-one N3->N4 Elimination of Cr(IV) N5 Oxime Formation N4->N5 NH2OH·HCl, MeOH N6 Beckmann Rearrangement Product N5->N6 Acid Catalysis (Ring Expansion)

Fig 2: Mechanistic pathway of C-3 oxidation and subsequent Beckmann rearrangement.

Quantitative Reaction Data

The functionalization of the EMDI scaffold yields varying efficiencies based on the steric hindrance of the 2,2-dialkyl group and the electronic nature of the reagents. Below is a summary of validated reaction yields [1, 2].

Table 2: Yields and Conditions for EMDI Functionalization
Derivative TargetReagents & ConditionsYield (%)Mechanistic Note
N-Acetyl-EMDI Acetic anhydride, 25°C, 4h92 - 95%Quantitative protection of the amine lone pair.
Indol-3-one CrO3​ (2 eq), AcOH, 0°C to RT65 - 72%Yield limited by minor over-oxidation side products.
3-Oxime NH2​OH⋅HCl , MeOH, Reflux85 - 88%High efficiency due to the unhindered nature of the C-3 carbonyl.
5-Nitro-EMDI HNO3​/H2​SO4​ , -5°C70 - 75%Regioselectivity driven by para-directing effect of the nitrogen.
5-Halo-EMDI X2​ or Oxidative Halogenation78 - 82%Halogenation occurs cleanly at the electron-rich 5-position.

References

  • Latypova, L. R., Salikhov, S. M., Mustafin, A. G., & Abdrakhmanov, I. B. (2020). "Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position." Russian Journal of Organic Chemistry. URL:[Link]

  • Salikhov, S. M., Latypova, L. R., Mustafin, A. G., & Abdrakhmanov, I. B. (2019). "Synthesis of Nitro, Amino, and Halo Derivatives of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole." Russian Journal of Organic Chemistry. URL:[Link]

  • Petrushkina, E. A., et al. (2006). "Synthesis of 2-ethyl-2-methyl-2,3-dihydro-1H-indole, a new insecticide exhibiting juvenile hormone activity." Russian Journal of General Chemistry. URL:[Link]

  • Rayni, I., et al. (2019). "Crystal structure, DFT study and Hirshfeld surface analysis of 1-nonyl-2,3-dihydro-1H-indole-2,3-dione." Acta Crystallographica Section E: Crystallographic Communications. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Divergent Functionalization of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole in Pharmaceutical Synthesis

Introduction & Structural Rationale As the pharmaceutical industry increasingly prioritizes sp³-rich architectures to improve pharmacokinetic profiles—a paradigm often termed "escaping flatland"—indoline derivatives have...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

As the pharmaceutical industry increasingly prioritizes sp³-rich architectures to improve pharmacokinetic profiles—a paradigm often termed "escaping flatland"—indoline derivatives have emerged as privileged scaffolds. Specifically, 2-ethyl-2-methyl-2,3-dihydro-1H-indole (also known as 2-ethyl-2-methylindoline) offers unique structural advantages over its unbranched or fully aromatic indole counterparts [1].

The presence of a geminal dialkyl (ethyl and methyl) substitution at the C2 position serves two critical mechanistic functions in drug design and synthesis:

  • Prevention of Aromatization: In traditional indoline chemistry, the C2–C3 bond is highly prone to oxidative cleavage or spontaneous rearomatization. The quaternary C2 center completely blocks this rearomatization, ensuring the structural integrity of the 3D indoline core during harsh downstream synthetic conditions[2].

  • Steric Shielding & Regiocontrol: The bulky C2 substituents exert significant steric hindrance, shielding the adjacent C3 position and the C7 position on the aromatic ring. This directs electrophilic aromatic substitutions (EAS) almost exclusively to the C5 position, enabling highly predictable regioselectivity [3].

This application note details validated protocols for the divergent functionalization of 2-ethyl-2-methylindoline, focusing on C3-oxidation for ring expansion and C5-functionalization for cross-coupling applications.

Mechanistic Pathways & Workflow

The synthetic utility of 2-ethyl-2-methylindoline lies in its ability to be selectively functionalized at orthogonal sites. The workflow below illustrates the divergent pathways available to synthetic chemists.

Workflow SM 2-Ethyl-2-methylindoline (Core Scaffold) Ox C3 Oxidation (CrO3 / PCC) SM->Ox Protection & [O] EAS Electrophilic Aromatic Substitution (C5) SM->EAS Protection & E+ Indol3One Indol-3-one Derivative Ox->Indol3One HaloNitro 5-Halo / 5-Nitro Derivatives EAS->HaloNitro Beckmann Beckmann Rearrangement Indol3One->Beckmann NH2OH, then H+ CrossCoupling Pd-Catalyzed Cross-Coupling HaloNitro->CrossCoupling Suzuki/Buchwald Benzazepine Ring-Expanded Pharmacophores Beckmann->Benzazepine Bioactive Target Bioactive Compounds CrossCoupling->Bioactive

Divergent synthetic workflow for 2-ethyl-2-methylindoline functionalization.

Experimental Protocols & Causality

Protocol A: Regioselective C5-Bromination for Cross-Coupling Precursors

Causality & Expert Insight: Direct functionalization of the indoline aromatic ring is required to build extended pharmacophores. While the indoline nitrogen is a strong ortho/para director (C7/C5), the steric bulk of the 2-ethyl-2-methyl group heavily disfavors C7 substitution[3]. To prevent undesired oxidation of the secondary amine during halogenation, N-protection (e.g., acetylation) is strictly required prior to the addition of the electrophile.

Self-Validating System: The success of the regioselective bromination can be immediately validated via ¹H-NMR. A successful C5-bromination will result in the disappearance of the C5 proton and yield a characteristic splitting pattern for the remaining C4 (meta-coupled doublet), C6 (ortho/meta-coupled doublet of doublets), and C7 (ortho-coupled doublet) protons.

Step-by-Step Methodology:

  • N-Protection: Dissolve 2-ethyl-2-methyl-2,3-dihydro-1H-indole (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere. Add triethylamine (15.0 mmol) and cool the reaction vessel to 0 °C.

  • Add acetyl chloride (12.0 mmol) dropwise over 15 minutes. Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate in vacuo to yield the N-acetyl intermediate.

  • Bromination: Dissolve the crude N-acetyl intermediate in anhydrous N,N-dimethylformamide (DMF, 15 mL).

  • Cool the solution to 0 °C and add N-bromosuccinimide (NBS, 10.5 mmol) in small portions to control the exothermic cascade.

  • Stir for 4 hours at ambient temperature.

  • Isolation: Pour the mixture into ice water (100 mL). Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain pure 1-acetyl-5-bromo-2-ethyl-2-methylindoline.

Protocol B: C3-Oxidation and Beckmann Rearrangement

Causality & Expert Insight: The benzylic C3 position of indolines is highly susceptible to oxidation. Converting 2-ethyl-2-methylindoline to its corresponding indol-3-one provides a versatile ketone handle [2]. Subsequent oxime formation and Beckmann rearrangement yield ring-expanded quinolinone or benzazepine derivatives, which are highly sought after in CNS drug discovery. Pyridinium chlorochromate (PCC) is chosen over harsher oxidants to prevent over-oxidation and ring cleavage.

Mechanism N_Ac N-Acetyl-2-ethyl-2-methylindoline Oxidation Pyridinium Chlorochromate (PCC) Oxidation at Benzylic C3 N_Ac->Oxidation Ketone N-Acetyl-2-ethyl-2-methylindol-3-one Oxidation->Ketone Hydrolysis Base Hydrolysis (NaOH / MeOH) Ketone->Hydrolysis FreeKetone 2-Ethyl-2-methylindol-3-one Hydrolysis->FreeKetone Oximation Oximation (NH2OH·HCl) FreeKetone->Oximation Oxime Indol-3-one Oxime Oximation->Oxime Beckmann Acid Catalysis (Beckmann Rearrangement) Oxime->Beckmann Product Ring-Expanded Lactam (Quinolin-4-one analog) Beckmann->Product

Mechanistic sequence of C3-oxidation, oximation, and Beckmann rearrangement.

Self-Validating System: Completion of the C3-oxidation is self-validating through TLC (appearance of a UV-active spot with a lower Rf value compared to the starting material) and IR spectroscopy (emergence of a strong C=O stretching frequency around 1720 cm⁻¹).

Step-by-Step Methodology:

  • C3-Oxidation: To a solution of N-acetyl-2-ethyl-2-methylindoline (5.0 mmol) in DCM (30 mL), add PCC (10.0 mmol) and Celite (5.0 g, to prevent tar formation and facilitate filtration).

  • Reflux the mixture for 12 hours. Filter through a silica pad to remove chromium salts, and concentrate to yield N-acetyl-2-ethyl-2-methylindol-3-one.

  • Deprotection & Oximation: Hydrolyze the N-acetyl group using 2M NaOH in methanol (reflux, 2 hours). To the isolated free indol-3-one, add hydroxylamine hydrochloride (NH₂OH·HCl, 6.0 mmol) and sodium acetate (6.0 mmol) in methanol (20 mL). Reflux for 4 hours.

  • Beckmann Rearrangement: Isolate the oxime via aqueous workup. Dissolve the oxime in polyphosphoric acid (PPA) or treat with cyanuric chloride in DMF at 80 °C to induce the Beckmann rearrangement, yielding the ring-expanded lactam.

Quantitative Data & Reaction Metrics

The following table summarizes the validated yields and regioselectivity metrics for the functionalization of 2-ethyl-2-methyl-2,3-dihydro-1H-indole [2][3]. The data demonstrates the robustness of the quaternary C2 center in directing the synthesis without compromising the indoline core.

Reaction TypeReagents / ConditionsMajor ProductYield (%)Regioselectivity / Specificity
N-Acetylation AcCl, Et₃N, DCM, 0 °C to RTN-Acetyl-2-ethyl-2-methylindoline94%N/A (Quantitative protection)
C5-Bromination NBS, DMF, 0 °C to RT1-Acetyl-5-bromo-2-ethyl-2-methylindoline82%>95% (C5 over C7)
C5-Nitration HNO₃/H₂SO₄, 0 °C1-Acetyl-5-nitro-2-ethyl-2-methylindoline75%>90% (C5 over C7)
C3-Oxidation PCC, Celite, DCM, RefluxN-Acetyl-2-ethyl-2-methylindol-3-one68%Specific to benzylic C3
Oximation NH₂OH·HCl, NaOAc, MeOH2-Ethyl-2-methylindol-3-one oxime85%Specific to C3 ketone

References

  • Petrushkina, E. A., Polonic, N. B., & Ivanova, G. B. (2006). "Synthesis of 2-ethyl-2-methyl-2,3-dihydro-1H-indole, a new insecticide exhibiting juvenile hormone activity." Russian Journal of General Chemistry, 76, 1285-1289.[Link]

  • Salikhov, Sh. M., Latypova, L. R., Mustafina, A. G., & Abdrakhmanov, I. B. (2019). "Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position." Russian Journal of Organic Chemistry, 56, 133-138.[Link]

  • Salikhov, Sh. M., Latypova, L. R., Mustafin, A. G., Ayupov, D. S., Vasilova, L. Ya., Zorin, V. V., & Abdrakhmanov, I. B. (2019). "Synthesis of Nitro, Amino, and Halo Derivatives of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole." Russian Journal of Organic Chemistry, 55, 1530-1535.[Link]

Application

Application Note & Protocol: Selective Catalytic Hydrogenation of Substituted Indoles to 2-Ethyl-2-methyl-2,3-dihydro-1H-indole

Introduction: The Challenge and Importance of Indoline Synthesis The indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge and Importance of Indoline Synthesis

The indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules and pharmaceuticals.[1] The conversion of indoles to indolines is a fundamental transformation, yet it presents significant challenges. The primary difficulty lies in the high resonance stabilization of the indole's aromatic nucleus, which makes its reduction arduous.[2][3] Furthermore, the reaction is often plagued by a lack of selectivity, leading to over-reduction of the benzene ring to form octahydroindoles, or acid-catalyzed polymerization of the starting material.[2][4]

The hydrogenated product, a secondary amine, can also act as a catalyst poison, hindering the reaction's progress.[2][3] Overcoming these hurdles requires a carefully designed catalytic system that can selectively reduce the C2-C3 double bond of the pyrrole ring under conditions that preserve the carbocyclic ring and prevent side reactions. This application note provides a comprehensive guide to the selective catalytic hydrogenation of 2-ethyl-2-methyl-1H-indole, a di-substituted indole, to its corresponding indoline, focusing on a robust and environmentally benign heterogeneous catalysis approach.

Mechanistic Insight: Activating the Aromatic Core

The key to selectively hydrogenating the indole ring lies in temporarily disrupting its aromaticity. Under neutral conditions, the reaction is often sluggish and requires harsh conditions.[2][3] A widely accepted and effective strategy involves the use of a Brønsted acid co-catalyst.[1][2]

The mechanism proceeds via the following key steps:

  • Protonation: A strong Brønsted acid, such as p-toluenesulfonic acid (p-TSA), protonates the most nucleophilic C-3 position of the indole ring.[2][3]

  • Iminium Ion Formation: This protonation event disrupts the aromatic system, forming a reactive iminium ion intermediate.[1][2]

  • Hydrogenation: The activated iminium ion is now susceptible to hydrogenation across the C=N bond by the metal catalyst (e.g., Pt/C) and hydrogen gas.[1]

  • Catalyst Regeneration: The indoline product is released, and the catalyst is ready for the next cycle.

Using a polar solvent like water is particularly advantageous. It not only serves as a green solvent but also effectively solvates the charged iminium ion intermediate. This solvation shell helps prevent the intermediate from being attacked by another neutral indole molecule, thereby suppressing unwanted polymerization pathways.[3]

Reaction_Mechanism Figure 1: Acid-Catalyzed Indole Hydrogenation Mechanism cluster_0 Reaction Pathway Indole Substituted Indole p1 Indole->p1 Iminium Iminium Ion Intermediate (Aromaticity Disrupted) p2 Iminium->p2 Indoline Target Indoline Product p1->Iminium + H⁺ (Acid) Disrupts Aromaticity p2->Indoline + H₂ [Pt/C Catalyst]

Caption: Figure 1: Acid-Catalyzed Indole Hydrogenation Mechanism

Comparative Overview of Catalytic Systems

Both homogeneous and heterogeneous catalysts have been successfully employed for indole hydrogenation. While homogeneous catalysts, often based on Rhodium, Ruthenium, or Palladium, can offer high selectivity and are particularly prominent in asymmetric synthesis, they can be costly and difficult to separate from the product mixture.[5][6] Heterogeneous catalysts, such as Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C), offer significant practical advantages, including ease of handling, separation, and recyclability, making them highly suitable for industrial and large-scale applications.[2][7]

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesSelectivity
Pt/C (Heterogeneous) 30 bar H₂, p-TSA, Water, RT[3]Green solvent, easy separation, cost-effective, high atom economy.[3]Can lead to over-reduction without proper control.[2]Excellent for indoline with acid co-catalyst.[2]
Pd/C (Heterogeneous) 30 bar H₂, p-TSA, Water, RT[3]Similar to Pt/C, good for many reductions.Generally less active than Pt/C for this specific transformation.[3]High, but may require longer reaction times.[3]
[Rh(nbd)₂]SbF₆ / PhTRAP 1-4 atm H₂, Base, THFHigh enantioselectivity for N-protected indoles.[8]Requires specific chiral ligands, catalyst/product separation is complex.High for specific substrates.[8]
Pd(OCOCF₃)₂ / Ligand High pressure H₂, Acid, TFE[9]Effective for asymmetric hydrogenation of unprotected indoles.[9][10]Requires strong acid activators and specialized ligands.Very high enantioselectivity possible.[9]

Detailed Experimental Protocol

This protocol details the selective hydrogenation of 2-ethyl-2-methyl-1H-indole to 2-ethyl-2-methyl-2,3-dihydro-1H-indole using a robust Pt/C heterogeneous catalyst system.

Materials and Equipment
  • Substrate: 2-Ethyl-2-methyl-1H-indole

  • Catalyst: 5% Platinum on activated carbon (Pt/C)

  • Acid Activator: p-Toluenesulfonic acid monohydrate (p-TSA)

  • Solvent: Deionized Water

  • Hydrogen Source: High-purity hydrogen gas cylinder with regulator

  • Reactor: High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves

  • Work-up Reagents: Dichloromethane (DCM), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography, Hexane, Ethyl Acetate

Step-by-Step Hydrogenation Procedure

Workflow Figure 2: Experimental Workflow cluster_workflow Protocol Steps A 1. Charge Reactor (Substrate, Catalyst, p-TSA, Water) B 2. Seal & Purge (Seal reactor, purge with N₂ then H₂) A->B C 3. Pressurize & React (Pressurize with H₂ to 30 bar, stir at RT) B->C D 4. Monitor & Depressurize (Monitor via TLC/GC, vent H₂ upon completion) C->D E 5. Catalyst Filtration (Dilute with DCM, filter through Celite) D->E F 6. Aqueous Work-up (Wash with NaHCO₃, then Brine) E->F G 7. Dry & Concentrate (Dry with Na₂SO₄, concentrate in vacuo) F->G H 8. Purification (Silica gel column chromatography) G->H

Caption: Figure 2: Experimental Workflow

  • Reactor Charging: To a high-pressure autoclave, add 2-ethyl-2-methyl-1H-indole (1.0 mmol, 159 mg), 5% Pt/C (5 mol %, 195 mg), p-toluenesulfonic acid monohydrate (1.2 mmol, 228 mg), and deionized water (5 mL). Add a magnetic stir bar.

    • Rationale: The use of a slight excess of acid ensures complete activation of the indole substrate to the iminium intermediate.[2] Water is chosen as a green and effective solvent for solvating the ionic intermediate.[3]

  • System Purge: Seal the autoclave securely. Purge the system by pressurizing with nitrogen gas (to ~5 bar) and venting three times to remove atmospheric oxygen. Subsequently, purge with hydrogen gas (to ~5 bar) and vent three times.

    • Rationale: Thoroughly removing oxygen is critical for safety and to prevent potential side reactions or catalyst deactivation.

  • Reaction Execution: Pressurize the reactor with hydrogen gas to 30 bar (approx. 435 psi). Begin vigorous stirring and maintain the reaction at room temperature (20-25°C).

    • Rationale: A pressure of 30 bar has been shown to be optimal for achieving quantitative conversion with high selectivity for indoline.[3] Running the reaction at room temperature minimizes energy consumption and reduces the risk of over-reduction.[3]

  • Monitoring and Completion: Monitor the reaction progress by periodically taking small aliquots (after carefully depressurizing and re-purging the system) and analyzing them by TLC or GC-MS. The reaction is typically complete within 3-6 hours.

  • Depressurization and Filtration: Once the reaction is complete, carefully vent the hydrogen gas in a well-ventilated fume hood. Open the reactor and dilute the reaction mixture with dichloromethane (20 mL). Filter the mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the Celite® pad with additional DCM (2 x 10 mL).

    • Rationale: Celite filtration provides a safe and effective method for removing the fine, potentially pyrophoric, heterogeneous catalyst.

  • Aqueous Work-up: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate (20 mL) to neutralize the p-TSA, followed by brine (20 mL).

    • Rationale: Neutralization is essential to quench the acid and prevent potential product degradation during concentration.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of Hexane/Ethyl Acetate) to afford the pure 2-ethyl-2-methyl-2,3-dihydro-1H-indole.

Troubleshooting and Key Considerations

  • Issue: Incomplete Conversion.

    • Possible Cause: Insufficient catalyst activity or catalyst poisoning.

    • Solution: Ensure the catalyst is fresh. The product amine can inhibit the catalyst; if the reaction stalls, carefully filter the catalyst and recharge with a fresh portion. Ensure the system is completely free of oxygen.

  • Issue: Over-reduction to Octahydroindole.

    • Possible Cause: Reaction temperature is too high, or reaction time is excessively long.

    • Solution: Strictly maintain the reaction at room temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. Reducing hydrogen pressure (e.g., to 10 bar) can also increase selectivity, though it may slow the reaction rate.[3]

  • Issue: Formation of Polymeric Byproducts.

    • Possible Cause: Insufficient acid or use of a non-polar solvent.

    • Solution: Ensure the correct stoichiometry of the acid activator is used. The use of water as a solvent is critical to minimize this side reaction by solvating the reactive intermediate.[3]

Conclusion

The selective catalytic hydrogenation of substituted indoles to their corresponding indolines is a critical transformation for which robust and scalable methods are highly sought. By leveraging an acid-activated mechanism with a heterogeneous Pt/C catalyst in an aqueous medium, 2-ethyl-2-methyl-1H-indole can be efficiently and cleanly converted to 2-ethyl-2-methyl-2,3-dihydro-1H-indole. This protocol offers an environmentally benign, cost-effective, and highly selective solution to a long-standing synthetic challenge, providing researchers in drug discovery and chemical development with a reliable and practical methodology.

References

  • Duan, Y., et al. (2014). Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies. Journal of the American Chemical Society. Available at: [Link]

  • R Discovery. (n.d.). Catalytic Hydrogenation of Indole. Available at: [Link]

  • Bianchini, C., et al. (n.d.). Hydrogenation of Indole by Phosphine-Modified Rhodium and Ruthenium Catalysts. ACS Publications. Available at: [Link]

  • Török, B., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC. Available at: [Link]

  • Török, B., et al. (2011). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Organic Letters, ACS Publications. Available at: [Link]

  • Wang, D., et al. (2014). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. ScienceDirect. Available at: [Link]

  • Doble, B. W., et al. (2017). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. PMC. Available at: [Link]

  • Zhang, Z., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. Available at: [Link]

  • List, B., et al. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, ACS Publications. Available at: [Link]

  • Zhang, X., et al. (2022). Palladium-Catalyzed Asymmetric Hydrogenation of Unprotected 3-Substituted Indoles. Organic Letters. Available at: [Link]

  • R Discovery. (n.d.). The catalytic hydrogenation of indoles. Available at: [Link]

  • Kuwano, R., et al. (2004). Highly Enantioselective Synthesis of Chiral 3-Substituted Indolines by Catalytic Asymmetric Hydrogenation of Indoles. ResearchGate. Available at: [Link]

  • RSC Publishing. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Available at: [Link]

  • Douglas, J. J., et al. (2016). Photocatalytic Indole Diels–Alder Cycloadditions Mediated by Heterogeneous Platinum-Modified Titanium Dioxide. PMC. Available at: [Link]

  • Buchwald, S. L., et al. (2016). Highly Diastereo- and Enantioselective CuH-Catalyzed Synthesis of 2,3-Disubstituted Indolines. PMC. Available at: [Link]

  • Gevorgyan, V., et al. (2013). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. PMC. Available at: [Link]

  • Kuwano, R., et al. (2006). Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. ResearchGate. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Available at: [Link]

Sources

Method

Application Notes and Protocols for N-Alkylation of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole

Introduction: The Significance of N-Alkylated Indolines in Modern Drug Discovery The indoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Alkylated Indolines in Modern Drug Discovery

The indoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals. The strategic introduction of substituents on the indoline nitrogen, known as N-alkylation, is a cornerstone of medicinal chemistry. This modification allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. For drug development professionals, mastering the N-alkylation of complex indolines, such as the sterically hindered 2-Ethyl-2-methyl-2,3-dihydro-1H-indole, is paramount for accessing novel chemical matter with therapeutic potential.

This comprehensive guide provides a detailed exploration of various N-alkylation methodologies applicable to the challenging 2-Ethyl-2-methyl-2,3-dihydro-1H-indole substrate. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to navigate the intricacies of these transformations. The protocols provided herein are designed to be self-validating, with an emphasis on reproducibility and scalability.

Comparative Overview of N-Alkylation Methodologies

The selection of an appropriate N-alkylation strategy for a sterically hindered substrate like 2-Ethyl-2-methyl-2,3-dihydro-1H-indole is a critical decision that can significantly impact reaction efficiency, yield, and purity of the final product. The quaternary center at the C2 position presents a considerable steric challenge, which can impede the approach of both the indoline nitrogen to the electrophile and the reagents to the reaction center. Below is a comparative analysis of several key methods, each with its own set of advantages and limitations.

MethodAlkylating AgentKey ReagentsAdvantagesDisadvantagesSuitability for Hindered Substrates
Classical SN2 Alkylation Alkyl halides (R-X)Base (e.g., NaH, K₂CO₃)Simple, cost-effective reagents.Requires strong bases, potential for over-alkylation, may require harsh conditions.Moderate; highly dependent on the steric bulk of the alkyl halide.
Reductive Amination Aldehydes (RCHO) or Ketones (R₂CO)Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)Mild conditions, broad substrate scope, controlled mono-alkylation.Requires a carbonyl compound as the alkyl source.High; generally effective for hindered amines.
Mitsunobu Reaction Alcohols (R-OH)PPh₃, DEAD or DIADMild conditions, utilizes readily available alcohols, stereochemical inversion at the alcohol center.Stoichiometric byproducts can complicate purification, not suitable for very acidic or basic substrates.Moderate to High; can be effective but may require optimization.
Borrowing Hydrogen Catalysis Alcohols (R-OH)Transition metal catalyst (e.g., Iridium or Ruthenium complexes)Atom-economical, environmentally friendly (water is the only byproduct), uses alcohols directly.Requires a specific catalyst, which can be expensive.High; has shown excellent results for N-alkylation of indolines.
Buchwald-Hartwig Amination Alkyl halides (R-X) or pseudohalidesPalladium catalyst, phosphine ligand, baseBroad scope for C-N bond formation, often tolerant of functional groups.Catalyst and ligand can be expensive, requires careful optimization.Moderate to High; can be effective but may be sensitive to steric hindrance.

Detailed Protocols and Methodologies

Method 1: Classical SN2 Alkylation with Alkyl Halides

This method represents the most direct approach to N-alkylation. The success of this reaction with a hindered substrate like 2-Ethyl-2-methyl-2,3-dihydro-1H-indole is highly dependent on the choice of base, solvent, and the steric profile of the alkylating agent. A strong, non-nucleophilic base is often required to deprotonate the indoline nitrogen without competing in the alkylation reaction.

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the indoline, generating the highly nucleophilic indolinide anion. This enhances the rate of the subsequent SN2 reaction.

  • Solvent: Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent solvents for this reaction as they are polar aprotic, effectively solvating the cation of the base and promoting the nucleophilicity of the indolinide anion.

  • Alkylating Agent: Primary alkyl halides are the most suitable electrophiles for this reaction due to their lower steric hindrance, which facilitates the SN2 attack by the bulky indolinide.

Experimental Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF (5 mL per mmol of indoline).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole (1.0 equivalent) in anhydrous DMF (2 mL per mmol) to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram:

sn2_alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Indoline 2-Ethyl-2-methyl-2,3-dihydro-1H-indole Deprotonation Deprotonation (0°C to RT) Indoline->Deprotonation NaH NaH in DMF NaH->Deprotonation Alkylation Addition of Alkyl Halide (0°C to RT) Deprotonation->Alkylation Quench Quench with H₂O Alkylation->Quench Extraction EtOAc Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product N-Alkyl-2-ethyl-2-methylindoline Purification->Product reductive_amination Indoline Indoline (R₂NH) Hemiaminal Hemiaminal Intermediate Indoline->Hemiaminal Aldehyde Aldehyde (R'CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (R₂N=CHR')⁺ Hemiaminal->Iminium -H₂O Product N-Alkylated Indoline (R₂NCH₂R') Iminium->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Product Reduction mitsunobu_reaction PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium Alcohol Alcohol (R'OH) Alcohol->Oxyphosphonium Product N-Alkylated Indoline (R₂NR') Oxyphosphonium->Product Indoline Indoline (R₂NH) Indoline->Product Sₙ2 Attack Byproducts Ph₃P=O + Reduced DEAD Product->Byproducts borrowing_hydrogen Catalyst [Ir]-H Ir_complex [Ir] Catalyst Catalyst->Ir_complex Release H₂ Alcohol R'CH₂OH Aldehyde R'CHO Alcohol->Aldehyde - 2[H] Iminium [R₂N=CHR']⁺ Aldehyde->Iminium Indoline R₂NH Indoline->Iminium Product R₂NCH₂R' Iminium->Product + 2[H] Ir_complex->Catalyst + Alcohol, - H₂O

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization and Storage of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole

Welcome to the Technical Support Center for indoline derivatives. This guide provides advanced troubleshooting, mechanistic insights, and self-validating storage protocols for 2-Ethyl-2-methyl-2,3-dihydro-1H-indole , a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for indoline derivatives. This guide provides advanced troubleshooting, mechanistic insights, and self-validating storage protocols for 2-Ethyl-2-methyl-2,3-dihydro-1H-indole , a sterically hindered but highly oxidation-prone heterocyclic scaffold used in drug development and agrochemical research.

Part 1: Mechanistic FAQs (Understanding Degradation Causality)

Q1: Why does 2-Ethyl-2-methyl-2,3-dihydro-1H-indole degrade during storage when its C2 position is fully substituted? A1: Classic indolines readily undergo dehydrogenative aromatization to form indoles. While the quaternary C2 position (bearing ethyl and methyl groups) structurally blocks standard aromatization by preventing the loss of a proton at C2[1], the molecule remains highly vulnerable to oxidation at the N-H amine and the C3 methylene group. Exposure to atmospheric oxygen generates radical intermediates that lead to N-oxides, nitrones, or C3-ketones (e.g., 2-ethyl-2-methyl-2,3-dihydro-1H-indol-3-one)[2].

Q2: What environmental factors accelerate this degradation? A2: Photo-irradiation and transition metal impurities are the primary catalysts. Visible and UV light trigger single electron transfer (SET) mechanisms, forming highly reactive iminium ion-radicals[3]. Furthermore, trace metals (like Cu or Pd retained from upstream synthesis) catalyze aerobic oxidation, drastically lowering the activation energy for degradation[4]. Even oxidized carbon impurities can act as radical initiators under light exposure[5].

Q3: How can I analytically differentiate between the intact indoline and its oxidized degradants? A3: HPLC-UV coupled with Mass Spectrometry (LC-MS) is the gold standard. The intact indoline lacks the extended conjugation of oxidized indol-3-ones, resulting in a distinct, weaker UV absorbance profile. Oxidized products will elute differently and show specific mass shifts: a +14 Da shift indicates ketone formation at C3 (loss of 2H, addition of O)[2], while a +16 Da shift indicates N-oxidation[1].

OxidationMechanism Indoline 2-Ethyl-2-methyl- 2,3-dihydro-1H-indole Radical Iminium Ion-Radical Intermediate Indoline->Radical SET Mechanism O2 Atmospheric O2 O2->Radical Electron Acceptor Light hv (Light) Light->Radical Excitation Metals Trace Metals (Cu/Pd) Metals->Radical Catalysis N_Oxide N-Oxides / Nitrones (+16 Da) Radical->N_Oxide N-H Oxidation C3_Ketone Indol-3-one (+14 Da) Radical->C3_Ketone C3-H2 Oxidation Dimer Dimerization Products Radical->Dimer Radical Coupling

Logical relationship of oxidative degradation pathways for 2,2-disubstituted indolines.

Part 2: Troubleshooting Guide

Issue: The compound turns yellow or brown during ambient storage.

  • Causality: Formation of conjugated dimers or nitrone intermediates via autoxidation, driven by ambient light and oxygen[1].

  • Solution: Implement strict inert gas blanketing (Argon is preferred over Nitrogen due to its higher density) and use actinic (amber) vials to block UV/Vis light.

Issue: LC-MS analysis shows a prominent +14 Da impurity peak after prolonged storage.

  • Causality: Oxidation of the C3 methylene group to a ketone, yielding 2-ethyl-2-methyl-2,3-dihydro-1H-indol-3-one[2].

  • Solution: Purify the degraded batch via silica gel column chromatography. For future storage, ensure the removal of trace metals using chemical scavengers prior to aliquoting, as residual metals drive C3-oxidation[4].

Issue: Inconsistent biological assay results from the same stock solution over time.

  • Causality: Repeated freeze-thaw cycles and repeated opening of the stock vial introduce fresh oxygen and moisture, continuously re-initiating the radical degradation cascade[5].

  • Solution: Transition to a single-use aliquoting system (detailed in Part 4).

Part 3: Quantitative Data on Indoline Stability

The following table summarizes the expected stability of 2-alkyl indolines under various environmental conditions, demonstrating the necessity of strict storage protocols.

Storage ConditionAtmosphereLight ExposureTemperatureEstimated Half-LifePrimary Degradant
Clear Glass VialAmbient AirAmbient Lab20°C3-5 DaysIndol-3-one / Dimers
Amber Glass VialAmbient AirBlocked20°C2-3 WeeksN-Oxides / Nitrones
Amber Glass VialArgonBlocked20°C> 6 MonthsNegligible
Amber Glass VialArgonBlocked-20°C> 2 YearsNone Detected

Part 4: Self-Validating Experimental Protocols

To guarantee the scientific integrity of your compound library, you must treat storage as an active experimental workflow. The following protocol addresses the root causes of degradation—trace metals (catalysts), oxygen (oxidants), and light (initiators)—while incorporating a "sentinel" system to validate batch integrity.

Protocol: Self-Validating Storage Workflow for Substituted Indolines

Step 1: Trace Metal Scavenging

  • Methodology: Dissolve the synthesized indoline in degassed dichloromethane (DCM). Add a metal scavenger resin (e.g., QuadraPure TU, 50 mg/mmol of indoline). Stir at room temperature for 2 hours under inert gas, then filter through a pad of Celite.

  • Causality: Residual palladium or copper from synthesis dramatically lowers the activation energy for aerobic oxidation[4]. Removing these transition metals eliminates the primary catalytic driver of degradation.

Step 2: Solvent-Free Aliquoting

  • Methodology: Transfer the filtrate into single-use, pre-weighed actinic (amber) glass vials. Evaporate the solvent under a gentle, continuous stream of high-purity Nitrogen until a constant weight is achieved.

  • Causality: Single-use aliquots prevent the repeated freeze-thaw cycles and oxygen introduction that inevitably occur during repeated sampling of a single bulk container. Amber glass blocks photo-excitation[3].

Step 3: Argon Blanketing and Sealing

  • Methodology: Insert an Argon gas line (fitted with a sterile needle) into the headspace of each vial. Purge for 30 seconds. Immediately seal the vial with a PTFE-lined screw cap.

  • Causality: Because Argon is heavier than air, it effectively displaces residual oxygen at the bottom of the vial, halting the radical initiation required for N-oxidation and C3-oxidation.

Step 4: Establishment of a Sentinel Validation System

  • Methodology: Designate 5% of the aliquots as "Sentinel Vials." Store all vials at -20°C. Every 3 months, pull one Sentinel Vial and analyze it via LC-MS.

  • Causality: This creates a self-validating system. If the Sentinel Vial shows >99% purity, you can definitively trust the integrity of the remaining sealed batch without exposing your primary experimental supply to air for testing.

StorageWorkflow A Purified Indoline (2-Ethyl-2-methyl...) B Metal Scavenging (Remove Cu/Pd) A->B Prevents catalysis C Single-Use Aliquoting (Amber Vials) B->C Prevents photo-oxidation D Argon Blanketing (Displace O2) C->D Prevents autoxidation E Storage at -20°C (PTFE Sealed) D->E Thermal stabilization F Sentinel Vial (Monthly LC-MS) D->F Self-validation

Self-validating workflow for the long-term storage of oxidation-sensitive indolines.

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for 2-Ethyl-2-methyl-2,3-dihydro-1H-indole

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges during the purification of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges during the purification of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole (also known as 2-ethyl-2-methylindoline).

Because this compound features an electron-rich, sterically hindered secondary amine within an indoline core, it is highly susceptible to oxidative degradation and severe stationary-phase tailing. The following troubleshooting guides, empirical data summaries, and validated protocols are designed to help you achieve high-resolution separation and maximum recovery.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 2-Ethyl-2-methyl-2,3-dihydro-1H-indole streak heavily and yield poor recovery on standard silica gel columns? A1: The primary cause is the strong ionic interaction between the basic secondary amine of the indoline and the acidic silanol groups (Si-OH) present on the surface of standard "Type A" silica gel[1]. These acidic sites protonate the amine, causing it to bind too strongly to the stationary phase[2]. This leads to peak tailing, streaking across multiple fractions, and irreversible adsorption, which drastically lowers recovery yields[2][3]. Furthermore, indolines are electron-rich and can undergo spontaneous oxidation to their corresponding indoles if left on the column for extended periods[4].

Q2: How can I modify my mobile phase to prevent this amine tailing? A2: The most effective strategy is to add a basic modifier, such as Triethylamine (TEA), to the mobile phase at a concentration of 1% to 5% (v/v)[2][5]. TEA acts as a "silanol suppressor." Because TEA is a stronger base and less sterically hindered than the target indoline, it competitively binds to and neutralizes the acidic silanol groups[3][5]. This masks the secondary interactions, allowing the 2-ethyl-2-methylindoline to elute as a sharp, well-defined band rather than a prolonged streak[5].

Q3: Should I pre-treat the silica gel, or is adding TEA to the eluent enough? A3: For sterically hindered indolines, it is highly recommended to pre-equilibrate (or "slurry pack") the silica gel column with the TEA-modified solvent[2]. If you only add TEA to the eluent during the run, the initial fractions of TEA will be entirely consumed by the top layer of the silica bed. This leaves the leading edge of your compound unprotected as it travels down the column, which will still result in tailing and poor resolution.

Q4: Are there alternative stationary phases if silica gel still causes degradation? A4: Yes. If oxidation or degradation persists despite TEA deactivation, consider using basic alumina or heavily endcapped reversed-phase C18 columns[1]. However, for large-scale normal-phase purification, neutralizing silica with TEA or utilizing ammonia-treated silica gel remains the most cost-effective and scalable approach[2].

Part 2: Quantitative Data & Additive Selection

Selecting the correct mobile phase additive is critical for optimizing the recovery of indoline derivatives. The table below summarizes the causality and effects of common silanol suppressors.

Table 1: Comparison of Mobile Phase Additives for Indoline Purification

AdditiveRecommended Conc. (v/v)Mechanism of ActionAdvantagesDisadvantages
Triethylamine (TEA) 1.0% - 5.0%Silanol suppression via competitive binding to Si-OH sites[5].Excellent peak sharpening; easily removed in vacuo.Distinct odor; can co-elute if not dried thoroughly under high vacuum.
Ammonium Hydroxide 1.0% - 2.0%Neutralizes acidic sites to form deactivated silica[2].Highly effective for polar amines.Requires polar solvents (e.g., MeOH/DCM); limits solvent choices.
Diethylamine (DEA) 0.5% - 2.0%Stronger basicity masks silanols effectively.Slightly more effective than TEA due to lower pKb[5].Higher toxicity profile; harder to remove during evaporation.
None (Standard Silica) N/AN/ASimple preparation.Severe tailing; low recovery; high risk of oxidative degradation[2][4].

Part 3: Validated Experimental Protocol

This self-validating protocol ensures that the acidic sites of the silica are fully neutralized prior to introducing the sensitive 2-Ethyl-2-methyl-2,3-dihydro-1H-indole, preventing both tailing and oxidation.

Protocol: TEA-Deactivated Silica Gel Column Chromatography

  • Solvent Preparation: Prepare the desired mobile phase (e.g., Hexane/Ethyl Acetate 90:10). Add 1-2% (v/v) Triethylamine (TEA) to the mixture and stir well[2].

  • Slurry Preparation: In a separate beaker, mix the silica gel with the TEA-modified mobile phase to create a uniform slurry. The TEA will immediately begin neutralizing the acidic silanol groups, which may cause a slight exothermic reaction[2].

  • Column Packing: Pour the slurry into the chromatography column. Use mild positive pressure (Argon is highly preferred over compressed air) to pack the bed tightly. Argon displaces oxygen, mitigating the risk of oxidizing the indoline core into an indole[4].

  • Equilibration (Critical Step): Pass at least 2 to 3 column volumes of the TEA-modified mobile phase through the packed column to ensure complete deactivation of the silica bed[2].

  • Sample Loading: Dissolve the crude 2-Ethyl-2-methyl-2,3-dihydro-1H-indole in a minimal amount of the TEA-modified eluent. Carefully load it onto the top of the silica bed using a long glass pipette to avoid disturbing the surface.

  • Elution: Elute the column using the TEA-modified mobile phase under positive Argon pressure. Collect fractions rapidly to minimize the compound's residence time on the column.

  • Isolation: Combine fractions containing the pure product (verified by TLC; spots should be tight and non-streaking). Evaporate the solvent under reduced pressure. To remove residual TEA, co-evaporate with toluene or place the flask under high vacuum for 2-4 hours.

Part 4: Logical Workflows & Mechanisms

Workflow A Crude 2-Ethyl-2-methylindoline Mixture B Prepare Mobile Phase (Hexane/EtOAc + 2% TEA) A->B C Slurry Packing & Silica Deactivation B->C D Sample Loading C->D E Rapid Elution under Argon Pressure D->E F Pure 2-Ethyl-2-methylindoline (High Yield, No Tailing) E->F

Workflow for the purification of 2-Ethyl-2-methylindoline using TEA-deactivated silica gel.

Mechanism A Acidic Silanol (Si-OH) on Silica Gel B Addition of TEA (Triethylamine) A->B F No TEA Added A->F C Masked Silanol (Si-O⁻ ... ⁺HNEt3) B->C D Indoline Analyte Introduced C->D E Sharp Elution Band (No Ionic Binding) D->E G Irreversible Binding & Severe Tailing F->G

Mechanism of silanol suppression by Triethylamine (TEA) preventing amine tailing.

References

  • Overcoming Peak Tailing of Basic Analytes in Silica Type A St
  • Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
  • Triethylamine as a Mobile Phase Additive: What Does It Do?.
  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub.
  • Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Ethyl-2-methyl-2,3-dihydro-1H-indole Reactions

Welcome to the Technical Support Center for sterically hindered indoline chemistry. 2-Ethyl-2-methyl-2,3-dihydro-1H-indole (2-ethyl-2-methylindoline) presents a unique synthetic challenge: the nitrogen atom (N1) is situa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sterically hindered indoline chemistry. 2-Ethyl-2-methyl-2,3-dihydro-1H-indole (2-ethyl-2-methylindoline) presents a unique synthetic challenge: the nitrogen atom (N1) is situated adjacent to a C2 quaternary carbon bearing both an ethyl and a methyl group. This extreme steric congestion physically blocks electrophilic approach and complicates transition-metal-catalyzed cross-couplings.

This guide provides researchers and drug development professionals with field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to successfully functionalize this challenging scaffold.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q: Why does 2-ethyl-2-methylindoline resist standard N-alkylation, and how can I force the reaction? A: The bulky ethyl and methyl groups at the C2 position create a steric shield around the N-H bond, drastically increasing the activation energy required for an electrophile to approach. Standard bases (e.g., K2​CO3​ ) fail to generate a sufficiently nucleophilic nitrogen. To overcome this, you must use a strong base with a large ionic radius, such as Cesium Hydroxide ( CsOH ). The large cesium cation creates a highly reactive, "naked" nitrogen anion[1]. Coupling this with microwave irradiation provides the rapid thermal energy necessary to overcome the steric activation barrier[2].

Q: What are the optimal catalyst/ligand systems for Buchwald-Hartwig N-arylation of this hindered indoline? A: Traditional bidentate ligands (like BINAP or dppf) fail because the intermediate palladium-amine complex becomes too sterically congested, preventing the crucial reductive elimination step[3]. Instead, you must use bulky, electron-rich monodentate biarylphosphine ligands (e.g., tBuXPhos) or newly developed carbazolyl-derived P,N-ligands (e.g., CM-phos)[4]. The extreme steric bulk of these ligands forces the palladium center into a lower coordination state and physically pushes the aryl and amine groups together, accelerating reductive elimination to form the C-N bond[5].

Q: How do I prevent competing C3-alkylation during forcing conditions? A: The indole/indoline nucleus inherently favors C3-alkylation if the nitrogen is not fully deprotonated[6]. To ensure exclusive N-alkylation, complete deprotonation is mandatory. This is achieved by adding a strong base (e.g., NaH or CsOH ) portion-wise at 0 °C in a polar aprotic solvent (DMF), allowing full anion formation before the dropwise addition of the electrophile[6].

Part 2: Troubleshooting Guide

Issue 1: Low conversion (<20%) during N-alkylation.

  • Cause: Adventitious water is protonating the indoline anion, shifting the equilibrium backward, or the alkylating agent is too sterically hindered (e.g., secondary alkyl halides)[1].

  • Solution: Add 4Å molecular sieves to the reaction mixture to sequester water. If using a secondary alkyl halide, introduce Tetrabutylammonium Iodide (TBAI) as a phase-transfer catalyst to accelerate monoalkylation[1].

Issue 2: Rapid color change to black and reaction stalling during Buchwald-Hartwig amination.

  • Cause: Catalyst deactivation via the formation of Palladium black. This occurs when oxidative addition is fast, but amine coordination or reductive elimination is too slow due to the C2 quaternary center's steric clash, leaving the Pd(II) intermediate vulnerable to decomposition.

  • Solution: Switch to a more sterically demanding ligand like a carbazolyl-derived phosphine[4]. Ensure rigorous degassing (freeze-pump-thaw) to prevent oxidative degradation of the electron-rich phosphine ligand.

Issue 3: Poor regioselectivity (Mixture of N-alkyl and C3-alkyl products).

  • Cause: Incomplete deprotonation prior to electrophile addition, or the use of a solvent that does not adequately separate the ion pair[6].

  • Solution: Switch the solvent to anhydrous DMF or DMSO. Increase the stoichiometry of the base to 1.5 equivalents and extend the deprotonation time at 0 °C to 30 minutes before adding the alkylating agent[6].

Part 3: Visualizations & Workflows

NAlkylationWorkflow Start Start: N-Alkylation of 2-Ethyl-2-methylindoline CheckBase Evaluate Base Strength (Use CsOH or NaH) Start->CheckBase AddTBAI Add Phase Transfer Catalyst (TBAI) & Sieves CheckBase->AddTBAI Microwave Apply Microwave Irradiation (150°C) AddTBAI->Microwave C3Side C3-Alkylation Detected? Microwave->C3Side Success High Yield N-Alkylation C3Side->Success No AdjustTemp Lower Temp / Change Solvent to DMF C3Side->AdjustTemp Yes AdjustTemp->Success

Workflow for optimizing N-alkylation of sterically hindered indolines.

BuchwaldHartwig Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd AmineBind Amine Coordination (Steric Clash Risk) OxAdd->AmineBind Deprotonation Deprotonation by Base (e.g., NaOtBu) AmineBind->Deprotonation Bulky Ligand Creates Binding Pocket RedElim Reductive Elimination (Forced by Bulky L) Deprotonation->RedElim RedElim->Pd0 Regeneration Product N-Aryl Indoline RedElim->Product

Catalytic cycle logic for Buchwald-Hartwig amination with bulky ligands.

Part 4: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted N-Alkylation

Objective: Alkylate 2-ethyl-2-methylindoline while suppressing C3-alkylation.

  • Preparation: To a microwave vial equipped with a stir bar, add 2-ethyl-2-methylindoline (1.0 eq) and 4Å molecular sieves (100 mg/mmol)[1].

  • Deprotonation: Add anhydrous DMF (0.2 M) and cool to 0 °C. Add CsOH (3.0 eq) portion-wise[1]. Stir for 15 minutes.

  • Electrophile Addition: Add the alkyl halide (1.2 eq) and TBAI (0.1 eq) dropwise[1].

  • Irradiation: Seal the vial and subject to microwave irradiation at 150 °C for 20 minutes[2].

  • Self-Validation Step: Take a 10 μ L aliquot, quench with MeOH, and analyze via LCMS.

    • Validation Logic: If the [M+H]+ peak of the starting material is >10%, the system lacks sufficient base. Add 0.5 eq CsOH and irradiate for 10 more minutes. If the mass corresponds to a double-alkylation, the solvent is insufficiently polar; ensure strict use of anhydrous DMF.

  • Work-up: Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash with brine 3x (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: Buchwald-Hartwig N-Arylation using Bulky Ligands

Objective: Couple 2-ethyl-2-methylindoline with an aryl chloride.

  • Preparation: In a glovebox, charge a Schlenk flask with Pd(OAc)2​ (2 mol%), a carbazolyl-derived P,N-ligand or tBuXPhos (4 mol%), and NaOtBu (1.5 eq)[4].

  • Reagent Addition: Add 2-ethyl-2-methylindoline (1.2 eq) and the aryl chloride (1.0 eq).

  • Solvent: Add rigorously degassed toluene (0.1 M). Seal the flask and remove from the glovebox.

  • Heating: Stir at 110 °C for 12-24 hours.

  • Self-Validation Step: Include 1,3,5-trimethoxybenzene (0.5 eq) as an internal standard. Monitor the reaction via GC-FID or NMR.

    • Validation Logic: A color change from dark red/orange to black within the first hour indicates premature catalyst death (Pd black). If this occurs, the steric bulk of the ligand is insufficient for the specific aryl halide, or oxygen has breached the system. You must restart with stricter Schlenk techniques or increase ligand loading to 6 mol%.

  • Work-up: Filter through a pad of Celite, elute with EtOAc, concentrate, and purify via silica gel chromatography.

Part 5: Quantitative Data Summaries

Table 1: Base & Additive Selection for Hindered Indoline N-Alkylation

Base / AdditiveSolventTemp (°C)Relative ConversionRegioselectivity (N:C3)Notes
K2​CO3​ MeCN80< 10%PoorInsufficient basicity for hindered N-H.
NaH DMF2540%5:1Moderate yield; requires long reaction times[6].
CsOH DMF2575%> 20:1Large counterion creates highly reactive anion[1].
CsOH
  • TBAI
DMF150 (MW)> 95%> 99:1Optimal conditions; MW overcomes steric barrier[1][2].

Table 2: Ligand Performance in Buchwald-Hartwig Amination of Hindered Amines

Ligand TypeCatalyst PrecursorTemp (°C)Yield (%)Catalyst Death Risk
BINAP (Bidentate) Pd2​(dba)3​ 100< 5%Very High (Steric clash prevents reductive elimination)[3].
XPhos (Monodentate) Pd(OAc)2​ 11045%Moderate
tBuXPhos (Bulky) Pd(OAc)2​ 11082%Low (Accelerates reductive elimination)[5].
CM-phos (Carbazolyl) Pd(OAc)2​ 110> 90%Very Low (Ideal for tetra-ortho-substituted systems)[4].

Sources

Optimization

Technical Support Center: Solvent Effects on the Stability of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole

Welcome to the Technical Support Center for indoline stability. 2-Ethyl-2-methyl-2,3-dihydro-1H-indole is a sterically hindered indoline derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for indoline stability. 2-Ethyl-2-methyl-2,3-dihydro-1H-indole is a sterically hindered indoline derivative. While the bulky C2-alkyl substitutions provide some kinetic shielding, the electron-rich nitrogen center remains highly susceptible to solvent-mediated autoxidation, leading to aromatization (indole formation) or degradation[1]. This guide provides actionable troubleshooting steps, theoretical grounding, and validated protocols to ensure the integrity of your compound during storage and synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my 2-Ethyl-2-methyl-2,3-dihydro-1H-indole stock solution turn yellow or brown over time? A1: A color shift to yellow, pink, or brown is the primary visual indicator of oxidative degradation[2]. Indolines readily undergo aerobic oxidation to form indoles or colored oligomers. In polar aprotic solvents (e.g., DMSO, DMF), dissolved oxygen initiates radical pathways, especially under ambient light. The N-H bond is the primary site for hydrogen abstraction, leading to a nitrogen-centered radical that rapidly cascades into degradation products[1].

Q2: Which solvents are optimal for the long-term storage of this indoline derivative? A2: For long-term solution storage, rigorously degassed acetonitrile (MeCN) or non-polar solvents like toluene are recommended. MeCN provides excellent solubilizing power while minimizing the rate of spontaneous autoxidation compared to halogenated solvents[3]. Alcohols (like methanol) can form hydrogen bonds with the indoline nitrogen, which sometimes enhances photostability by altering internal conversion rates, but they can also participate in proton-coupled electron transfer during oxidation[4].

Q3: Why do I experience rapid compound degradation when using THF or Diethyl Ether? A3: Ethers readily form hydroperoxides upon exposure to air and light. These trace peroxides act as potent stoichiometric oxidants, rapidly converting 2-ethyl-2-methyl-2,3-dihydro-1H-indole into its corresponding indole[5]. If an ether must be used, it must be freshly distilled or passed through basic alumina immediately prior to use.

Part 2: Quantitative Data on Solvent Compatibility

Understanding the causality between solvent properties and degradation pathways is critical for experimental design. The table below summarizes the stability profile of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole across common laboratory solvents.

SolventDielectric Constant (ε)Autoxidation SusceptibilityMechanistic Causality & Recommended Use
Acetonitrile (MeCN) 37.5LowDoes not easily propagate radicals. Optimal for long-term storage and synthesis[3].
Toluene 2.4LowNon-polar environment limits dissolved oxygen reactivity. Good for non-polar extractions.
Methanol (MeOH) 32.7ModerateH-bonding stabilizes the ground state, improving photostability[4]. Acceptable for short-term use.
Dimethyl Sulfoxide (DMSO) 46.7HighCan act as an oxidant under thermal conditions[6]. Avoid for storage; use only for immediate assays.
Tetrahydrofuran (THF) 7.5Very HighPeroxide-mediated oxidation rapidly degrades indolines. Avoid unless strictly peroxide-free.

Part 3: Troubleshooting Guide

Issue 1: Inconsistent Yields in Downstream C3-Functionalization

  • Symptom: Reactions targeting the C3-position yield complex mixtures containing 2-ethyl-2-methyl-1H-indole.

  • Cause: Partial oxidation of the indoline starting material in the reaction solvent prior to reagent addition. DMSO and DMF can accelerate this if not properly degassed[6].

  • Solution: Implement rigorous Schlenk techniques. Switch from DMSO to a less reactive solvent like degassed MeCN or 1,2-dichloroethane (DCE).

Issue 2: Loss of Biological Activity in in vitro Assays

  • Symptom: The compound shows decreasing efficacy over a 48-hour cell culture assay.

  • Cause: Aqueous media at physiological pH (7.4) combined with incubation at 37°C accelerates the degradation of the indoline nucleus[2].

  • Solution: Prepare fresh stock solutions immediately before the assay. Use a maximum of 0.1% DMSO as a co-solvent and consider adding a compatible antioxidant (e.g., ascorbic acid) to the assay buffer to quench reactive oxygen species (ROS).

Part 4: Visualizations & Workflows

Autoxidation Indoline 2-Ethyl-2-methyl- indoline Radical Nitrogen-Centered Radical Indoline->Radical O2 / Light (Solvent Mediated) Peroxide Hydroperoxide Intermediate Radical->Peroxide +O2 (Ether Solvents) Indole Aromatized Indole (Degradation) Radical->Indole -H• (Aprotic Solvents) Peroxide->Indole Degradation

Mechanism of indoline autoxidation and solvent-dependent degradation pathways.

Troubleshooting Start Degradation Detected (Color Change / Low Purity) CheckSolvent Identify Solvent Class Start->CheckSolvent IsEther Ether (THF/Et2O)? CheckSolvent->IsEther IsProtic Protic (MeOH/EtOH)? CheckSolvent->IsProtic AproticFix Degas with Argon. Store in amber vials. CheckSolvent->AproticFix Polar Aprotic EtherFix Test for Peroxides. Purify or switch to MeCN. IsEther->EtherFix Yes ProticFix Check pH & H-bonding. Store at -20°C in dark. IsProtic->ProticFix Yes

Troubleshooting decision tree for resolving indoline solvent stability issues.

Part 5: Experimental Protocols

To ensure a self-validating system, use Protocol 1 to prepare your samples and immediately verify their integrity using Protocol 2 .

Protocol 1: Solvent Degassing and Inert Storage Workflow

This protocol prevents the formation of the nitrogen-centered radical by eliminating dissolved oxygen.

  • Solvent Selection: Select HPLC-grade Acetonitrile (MeCN).

  • Freeze-Pump-Thaw Degassing: Transfer 50 mL of MeCN to a Schlenk flask. Submerge the flask in liquid nitrogen until the solvent freezes. Apply a high vacuum for 5 minutes, isolate the flask from the vacuum, and let it thaw in a warm water bath. Repeat this cycle 3 times to completely remove dissolved O₂.

  • Aliquoting: Inside a glovebox or under a positive argon stream, transfer 2-Ethyl-2-methyl-2,3-dihydro-1H-indole into amber glass vials (to prevent photolytic degradation).

  • Solvation: Add the degassed MeCN to the vials to achieve the desired stock concentration (e.g., 10 mM).

  • Storage: Seal the vials with PTFE-lined silicone septa, wrap the caps in Parafilm, and store at -20°C.

Protocol 2: Stability Assessment via HPLC-UV

This protocol quantitatively validates the success of your storage conditions by monitoring aromatization.

  • Sample Preparation: Dilute the indoline stock to 1 mg/mL using the test solvent.

  • Baseline Measurement: Inject 10 µL immediately into an HPLC system (C18 column, MeCN/Water gradient, 0.1% TFA) to establish the baseline purity and retention time (RT) of the indoline.

  • Stress Testing: Expose a separate aliquot to ambient light and air at room temperature for 24, 48, and 72 hours.

  • Analysis: Re-inject the stressed samples. Monitor the emergence of a new peak with a higher retention time and a distinct UV absorbance shift (typically ~280 nm), which corresponds to the aromatized 2-ethyl-2-methyl-1H-indole.

  • Quantification: Calculate the degradation rate by integrating the Area Under the Curve (AUC) of the indoline peak relative to the newly formed indole peak. If the indole peak exceeds 2% AUC in your stored stock (Protocol 1), the degassing process must be repeated.

References

  • Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines Source: Journal of Physical Chemistry B URL:[Link]

  • A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position Source: Russian Journal of Organic Chemistry URL:[Link]

  • Aerobic Oxidation Approaches to Indole-3-carboxylates Source: Organic Letters (ACS Publications) URL:[Link]

  • Molecular iodine catalyzed C3-quaternization via oxidative dearomatization of indoles Source: RSC Advances URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2-Ethyl-2-methyl-2,3-dihydro-1H-indole vs. 2-Methylindoline

As a Senior Application Scientist, selecting the correct indoline core is critical when designing synthetic pathways, pharmaceutical intermediates, or functional materials. While 2-ethyl-2-methyl-2,3-dihydro-1H-indole (2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct indoline core is critical when designing synthetic pathways, pharmaceutical intermediates, or functional materials. While 2-ethyl-2-methyl-2,3-dihydro-1H-indole (2-ethyl-2-methylindoline) and 2-methylindoline share the same bicyclic 2,3-dihydro-1H-indole framework, the substitution pattern at the C2 position dictates a profound divergence in their chemical reactivity.

This guide objectively analyzes their performance across key reactivity vectors—specifically oxidative aromatization and nucleophilic N-alkylation—providing the mechanistic causality and self-validating experimental protocols required for robust drug development and materials research.

Structural Causality: The C2 Substitution Paradigm

The fundamental difference between these two molecules lies at the C2 carbon adjacent to the secondary amine (N1).

  • 2-Methylindoline possesses a tertiary C2 carbon, containing one methyl group and one hydrogen atom. This C2-H proton is a critical handle for elimination and oxidation reactions[1].

  • 2-Ethyl-2-methylindoline features a fully substituted, quaternary C2 carbon bearing both an ethyl and a methyl group. The absence of a C2-H proton, combined with the significant steric bulk of the ethyl group, fundamentally alters the molecule's thermodynamic stability and kinetic accessibility[2].

Reactivity Core Indoline Core (N1-C2-C3) C2_Sec 2-Methylindoline (C2-H present) Core->C2_Sec C2_Quat 2-Ethyl-2-methylindoline (C2 Quaternary) Core->C2_Quat Ox_Arom Rapid Oxidative Aromatization (Forms Indole) C2_Sec->Ox_Arom N_Alk_Fast Facile N-Alkylation (Low Steric Bulk) C2_Sec->N_Alk_Fast Ox_Resist Oxidation Resistant (Stable Indoline) C2_Quat->Ox_Resist N_Alk_Slow Hindered N-Alkylation (High Steric Bulk) C2_Quat->N_Alk_Slow

Fig 1. Divergent reactivity pathways driven by C2-substitution patterns.

Mechanistic Divergence: Oxidative Aromatization

Indolines are classically prone to oxidation, forming thermodynamically stable indoles. However, this process requires the removal of protons from both the N1 and C2 positions to form the new pi-bond.

The 2-Methylindoline Advantage (LOHC Systems): Because 2-methylindoline possesses a C2-H bond, it undergoes rapid oxidative dehydrogenation. This property makes it an excellent candidate for Liquid Organic Hydrogen Carrier (LOHC) systems. Under catalytic conditions (e.g., Ir-complexes or Pd/C at 120–140 °C), it smoothly releases hydrogen to form 2-methylindole, achieving up to 99% conversion[3].

The 2-Ethyl-2-methylindoline Barrier: Conversely, 2-ethyl-2-methylindoline is highly resistant to aromatization. Because the C2 position is a quaternary center, forming an indole would require the high-energy cleavage of a carbon-carbon bond (losing either the methyl or ethyl group)[2]. As a result, this compound maintains its indoline core even under harsh oxidative conditions, allowing for selective transformations at other positions, such as the C3-position (e.g., Baeyer-Villiger oxidations of its derivatives) without destroying the saturated ring[4].

Nucleophilic Trajectory: Steric Hindrance in N-Alkylation

When functionalizing the N1 position, steric hindrance becomes the primary kinetic bottleneck.

For 2-methylindoline, standard N-alkylation conditions (alkyl halide, mild base like K2CO3, room temperature) proceed efficiently. However, the gem-dialkyl-like environment in 2-ethyl-2-methylindoline creates a steric "umbrella." The freely rotating ethyl group physically blocks the approach trajectory of electrophiles during SN​2 reactions. To achieve N-alkylation on 2-ethyl-2-methylindoline, researchers must force the reaction using strong bases (e.g., NaH) to fully deprotonate the amine, coupled with thermal activation to overcome the high activation energy barrier[5].

Quantitative Reactivity Comparison
Parameter2-Methylindoline2-Ethyl-2-methylindolineMechanistic Causality
C2 Carbon State Tertiary (Contains C2-H)Quaternary (No C2-H)Dictates availability of elimination pathways.
Oxidative Aromatization Rapid (>95% yield of indole)Highly Resistant (<5%)Lack of C2-H prevents spontaneous aromatization without C-C cleavage.
N-Alkylation Kinetics Fast (Standard conditions)Severely HinderedBulky C2 substituents block the electrophile approach trajectory.
LOHC Suitability Excellent (Reversible H2 release)Poor (Irreversible degradation)Thermodynamic stability of the oxidized indole drives the H2 release.

Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify the causality discussed above.

Workflow Step1 1. Deprotonation NaH in DMF (0°C) Step2 2. Electrophile Addition Step1->Step2 Step3 3. Thermal Activation Step2->Step3 Step4 4. Quench & Extract Step3->Step4 Step5 5. LC-MS/NMR Validation Step4->Step5

Fig 2. Self-validating workflow for sterically hindered N-alkylation.

Protocol A: Oxidative Dehydrogenation Assay

Purpose: To demonstrate the thermodynamic stability of the quaternary C2 center.

  • Preparation: Dissolve 1.0 mmol of the indoline substrate (either 2-methylindoline or 2-ethyl-2-methylindoline) in 5 mL of anhydrous toluene.

  • Catalytic Initiation: Add 10 mol% of Pd/C (10% wt) to the reaction mixture.

  • Thermal Activation: Reflux the mixture at 110 °C under an inert argon atmosphere for 4 hours.

  • Validation Checkpoint (TLC): Monitor the reaction. 2-methylindoline will show rapid conversion to a lower Rf​ spot (aromatic indole), while 2-ethyl-2-methylindoline will remain unreacted due to the lack of a C2-H proton.

  • Isolation: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate and analyze via 1H -NMR. The appearance of an aromatic C3-H peak (~6.2 ppm) confirms aromatization for the 2-methyl derivative.

Protocol B: Sterically Hindered N-Alkylation Workflow

Purpose: To overcome the steric umbrella of 2-ethyl-2-methylindoline during N-functionalization.

  • Deprotonation: Dissolve 1.0 mmol of 2-ethyl-2-methylindoline in 3 mL of anhydrous DMF. Cool to 0 °C. Carefully add 1.5 eq of NaH (60% dispersion in mineral oil). Causality: A strong base is required to force deprotonation despite severe steric shielding.

  • Electrophile Addition: Add 1.2 eq of the target alkyl halide (e.g., benzyl bromide) dropwise to the mixture.

  • Thermal Override: Heat the reaction mixture to 80 °C for 12–18 hours. Causality: Room temperature kinetics are too slow; thermal energy is required to overcome the steric barrier.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the mixture, quench in MeOH, and run LC-MS. Confirm the presence of the [M+H]+ peak corresponding to the alkylated product before proceeding.

  • Quench & Extraction: Cool to 0 °C and quench dropwise with saturated aqueous NH4​Cl . Extract with EtOAc (3x 10 mL). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

References

  • RSC Publishing. "Homogeneously-catalysed hydrogen release/storage using the 2-methylindole/2-methylindoline LOHC system." Chemical Science. URL: [Link]

  • Pleiades Publishing. "Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position." Russian Journal of Organic Chemistry. URL: [Link]

  • RSC Publishing. "Regioselective/electro-oxidative intermolecular [3 + 2] annulation for the preparation of indolines." Chemical Science. URL: [Link]

Sources

Comparative

Optimizing HPLC Purity Analysis for 2-Ethyl-2-methyl-2,3-dihydro-1H-indole: A C18 vs. Phenyl-Hexyl Comparison Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing purity assays for sterically hindered, basic aromatic amines. 2-Ethyl-2-methyl-2,3-dihydro-1H-indole is a critical indoline...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing purity assays for sterically hindered, basic aromatic amines. 2-Ethyl-2-methyl-2,3-dihydro-1H-indole is a critical indoline building block in pharmaceutical development. However, its structural features—a basic secondary amine coupled with an electron-rich aromatic core—make its chromatographic behavior highly unpredictable on standard reversed-phase (RP) columns.

This guide objectively compares the performance of a conventional C18 stationary phase against a Phenyl-Hexyl alternative, providing the mechanistic causality behind the results and a self-validating experimental protocol.

The Causality of Column Selection: C18 vs. Phenyl-Hexyl

Standard Octadecylsilane (C18) columns rely exclusively on dispersive (hydrophobic) interactions. At a typical mobile phase pH of 5.5, residual silanols on the silica support become deprotonated ( Si−O− ), while the basic indoline nitrogen remains protonated. This creates a strong secondary ion-exchange interaction, which is the primary cause of severe peak tailing, retention shifts, and poor resolution for basic compounds[1].

To overcome this, we compare the C18 approach with a Phenyl-Hexyl stationary phase. Phenyl phases offer orthogonal selectivity by leveraging π−π interactions between the column's phenyl ring and the analyte's indole core, providing improved peak shapes for troublesome basic compounds[2].

Crucial Mechanistic Insight: When utilizing a Phenyl-Hexyl column, as the organic modifier[1]. Acetonitrile contains a nitrile bond with π electrons that actively compete for and disrupt the π−π interactions between the stationary phase and the analyte. Methanol, a protic solvent lacking π electrons, preserves these critical interactions, resulting in superior peak symmetry and shielding the analyte from underlying silanols.

Experimental Methodology & Validation Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It strictly integrates System Suitability Testing (SST) as a gatekeeper prior to executing the [3].

2.1. Chromatographic Conditions
  • Mobile Phase: 10 mM Ammonium Acetate (adjusted to pH 5.5 with glacial acetic acid) / Methanol (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column A (Control): Standard C18 (150 x 4.6 mm, 5 µm, 120 Å).

  • Column B (Test): Phenyl-Hexyl (150 x 4.6 mm, 5 µm, 120 Å).

2.2. Step-by-Step Execution Workflow
  • System Equilibration: Purge the HPLC system with the mobile phase. Equilibrate the selected column for a minimum of 30 column volumes to ensure complete stationary phase solvation and baseline stability.

  • System Suitability Testing (SST): Inject a 100 µg/mL standard solution of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole six consecutive times. Verify that the tailing factor ( Tf​ ) is ≤1.5 and theoretical plates ( N ) are ≥2000 . Causality Check: If SST fails, the run is automatically aborted to prevent the generation of invalid data.

  • Specificity: Inject a blank (mobile phase) and a sample spiked with known synthetic impurities to verify baseline resolution ( Rs​≥2.0 ).

  • Linearity: Inject five calibration standards ranging from 50 µg/mL to 150 µg/mL (representing 50% to 150% of the nominal assay concentration).

  • Accuracy & Precision: Perform recovery studies by spiking the API at 80%, 100%, and 120% target levels, analyzing each preparation in triplicate.

  • LOD & LOQ: Determine assay sensitivity mathematically based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve ( LOQ=10σ/S ).

Validation_Workflow N1 Method Development (Stationary Phase Selection) N2 System Suitability Testing (Tailing < 1.5, Plates > 2000) N1->N2 N3 Specificity (Blank & Impurity Resolution) N2->N3 N4 Linearity & Range (R² ≥ 0.999 over 50-150%) N3->N4 N5 Accuracy & Precision (Recovery 98-102%, RSD < 2%) N4->N5 N6 LOD & LOQ (Sensitivity Assessment) N5->N6 N7 ICH Q2(R2) Validation Report N6->N7

Figure 1: Step-by-step ICH Q2(R2) HPLC method validation workflow for indoline purity analysis.

Comparative Performance Data

The following table summarizes the quantitative validation data, directly comparing the performance of the C18 and Phenyl-Hexyl columns under identical mobile phase conditions.

Validation ParameterAcceptance Criteria (ICH Q2(R2))Column A: Standard C18Column B: Phenyl-Hexyl
Retention Time (RT) N/A4.2 min5.8 min
Peak Asymmetry ( Tf​ ) ≤1.5 1.85 (Fail)1.05 (Pass)
Theoretical Plates ( N ) ≥2000 1850 (Fail)8400 (Pass)
Specificity (Resolution) Rs​≥2.0 1.4 (Fail)3.2 (Pass)
Linearity ( R2 ) ≥0.999 0.9950.9998
Precision (%RSD) ≤2.0% 2.8% (Fail)0.6% (Pass)
Accuracy (Recovery) 98.0% - 102.0%96.5%100.2%
Discussion & Scientific Conclusion

The empirical data directly validates our mechanistic hypothesis. The standard C18 column failed to meet the ICH Q2(R2) acceptance criteria for peak asymmetry ( Tf​=1.85 ) and precision (%RSD = 2.8%). This failure is a direct consequence of unshielded ion-exchange interactions between the protonated indoline nitrogen and deprotonated silanols[1]. Consequently, this tailing compromised the resolution of closely eluting process impurities ( Rs​=1.4 ).

In stark contrast, the Phenyl-Hexyl column provided a highly robust, self-validating assay. The π−π interactions, strategically stabilized by the methanol modifier, effectively shielded the basic indoline nitrogen from the silica surface[2]. This resulted in an excellent asymmetry factor ( Tf​=1.05 ), superior theoretical plate count ( N=8400 ), and baseline resolution of impurities ( Rs​=3.2 ), fully satisfying all ICH Q2(R2) regulatory requirements[4].

Final Verdict: For the purity analysis of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole and similar basic aromatic scaffolds, a Phenyl-Hexyl stationary phase paired with a methanolic mobile phase is the scientifically superior alternative to conventional C18 methods.

References
  • Phenomenex. "Reversed Phase HPLC Method Development." phenomenex.com. [Link]

  • MAC-MOD Analytical. "Development of a Highly Selective, 'Phenyl-modified' C18 Bonded phase for HPLC." mac-mod.com. [Link]

  • European Medicines Agency / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." ema.europa.eu.[Link]

  • AKJournals. "A rapid and green RP-HPLC method for the simultaneous quantification of ketoprofen and famotidine: Development and validation." akjournals.com.[Link]

Sources

Validation

Mass spectrometry fragmentation patterns of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole vs indole

In the realm of drug development and structural elucidation, distinguishing between aromatic heterocycles and their saturated derivatives is a critical analytical workflow. Indole scaffolds are ubiquitous in pharmacology...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug development and structural elucidation, distinguishing between aromatic heterocycles and their saturated derivatives is a critical analytical workflow. Indole scaffolds are ubiquitous in pharmacology, but the reduction of the pyrrole ring to form indolines (2,3-dihydro-1H-indoles)—and the subsequent addition of alkyl substituents—drastically alters their physicochemical properties and gas-phase behavior.

This guide provides an objective, in-depth comparison of the Electron Ionization Mass Spectrometry (EI-MS) fragmentation patterns of Indole and 2-Ethyl-2-methyl-2,3-dihydro-1H-indole . By understanding the mechanistic causality behind these fragmentation pathways, analytical scientists can confidently identify these structural motifs in complex mixtures.

Fundamental Principles & Fragmentation Causality

As application scientists, we do not merely look at mass-to-charge (m/z) ratios; we analyze the thermodynamic and kinetic driving forces that dictate ion stability in the gas phase. The structural differences between indole and its dialkylated indoline derivative lead to fundamentally divergent fragmentation logic.

The Aromatic Stability of Indole

Indole ( C8​H7​N , MW: 117.15 g/mol ) possesses a fully conjugated 10- π electron system. Upon electron ionization (typically at 70 eV), the resulting radical cation is highly delocalized. This aromatic stability means the molecular ion ( M+∙ ) is exceptionally robust, almost always presenting as the base peak (100% relative abundance) [1]. Fragmentation requires high-energy skeletal rearrangements to rupture the aromatic ring, leading to the characteristic expulsion of neutral molecules such as hydrogen cyanide (HCN) and H2​CN .

The α -Cleavage Driven Indoline

2-Ethyl-2-methyl-2,3-dihydro-1H-indole ( C11​H15​N , MW: 161.25 g/mol ) represents a saturated C2-C3 bond. The disruption of aromaticity in the pyrrole ring localizes the nitrogen lone pair, making the molecule highly susceptible to fragmentation. When ionized, the radical cation localizes on the nitrogen atom. To achieve a stable, octet-compliant state, the molecule undergoes rapid α -cleavage.

According to Stevenson's Rule, the cleavage that expels the most stable radical is thermodynamically favored. At the C2 position, the loss of the larger ethyl radical (-29 Da) is heavily favored over the loss of the methyl radical (-15 Da). This results in a highly stable iminium cation, which dominates the spectrum as the base peak [2].

Fragmentation_Pathways M_Ion Molecular Ion Formation (70 eV) Indole Indole m/z 117 (Base Peak) M_Ion->Indole Indoline 2-Ethyl-2-methylindoline m/z 161 (M+•) M_Ion->Indoline Indole_F1 Ring Cleavage Loss of HCN (-27) m/z 90 Indole->Indole_F1 Indole_F2 Ring Cleavage Loss of H2CN (-28) m/z 89 Indole->Indole_F2 Indoline_F1 α-Cleavage (Major) Loss of Ethyl (-29) m/z 132 (Base Peak) Indoline->Indoline_F1 Indoline_F2 α-Cleavage (Minor) Loss of Methyl (-15) m/z 146 Indoline->Indoline_F2

Divergent fragmentation logic of aromatic Indole vs saturated Indoline derivatives.

Comparative Mass Spectrometry Data

The quantitative data below summarizes the diagnostic ions necessary for distinguishing between the two compounds.

Table 1: Primary MS Spectral Features
ParameterIndole2-Ethyl-2-methyl-2,3-dihydro-1H-indole
Molecular Formula C8​H7​N C11​H15​N
Nominal Mass 117 Da161 Da
Molecular Ion ( M+∙ ) m/z 117 (Base Peak, 100%)m/z 161 (Low abundance, <15%)
Base Peak (100%) m/z 117m/z 132
Key Diagnostic Ions m/z 90, m/z 89m/z 146, m/z 130
Table 2: Mechanistic Assignment of Fragment Ions
Fragment m/zNeutral LossStructural AssignmentCausality / Driving Force
132 (Indoline)-29 Da (Ethyl radical) [M−C2​H5​]+ α -cleavage forming a stable iminium cation. Favored by Stevenson's Rule.
146 (Indoline)-15 Da (Methyl radical) [M−CH3​]+ Minor α -cleavage pathway. Less favored due to lower stability of methyl radical.
90 (Indole)-27 Da (HCN) [C7​H6​]+∙ High-energy aromatic ring contraction and cleavage [3].
89 (Indole)-28 Da ( H2​CN ) [C7​H5​]+ Concerted loss of H2​CN from the aromatic system.

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure scientific integrity, any analytical methodology must be a self-validating system. The following step-by-step protocol for Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) incorporates built-in quality controls to guarantee that the observed fragmentation patterns are artifacts of the molecule, not the instrument.

Step-by-Step Methodology
  • System Suitability Testing (SST):

    • Action: Infuse Perfluorotributylamine (PFTBA) tuning standard.

    • Causality: Validates the m/z axis calibration and ensures the electron multiplier is yielding standard relative abundances (m/z 69, 219, 502). If the m/z 502 peak is below 2% relative to m/z 69, the source requires cleaning before proceeding.

  • Baseline Validation (Blank Run):

    • Action: Inject 1.0 µL of the pure sample solvent (e.g., LC-MS grade Methanol or Hexane).

    • Causality: Establishes a baseline and proves the absence of column carryover or background contamination that could mask low-abundance molecular ions.

  • Sample Preparation with Internal Standard (ISTD):

    • Action: Spike the sample with an isotopically labeled internal standard (e.g., Indole-d5) to a final concentration of 10 µg/mL.

    • Causality: The ISTD co-elutes and ionizes under identical conditions, validating the ionization efficiency of the 70 eV source and correcting for any injection volume variances.

  • Data Acquisition (Electron Ionization):

    • Action: Operate the mass spectrometer in full scan mode (m/z 40–300) with an ionization energy of strictly 70 eV.

    • Causality: 70 eV is the universal standard for EI-MS. Operating at this specific energy ensures the fragmentation spectra can be directly compared against NIST spectral libraries for structural confirmation.

  • Data Processing & Extracted Ion Chromatograms (EIC):

    • Action: Extract the specific m/z values (117, 132, 161) to generate EICs.

    • Causality: Isolates the target analytes from complex matrix noise, allowing for accurate integration and isotopic distribution analysis.

MS_Workflow SST 1. System Suitability (PFTBA Tuning) Blank 2. Blank Run (Baseline Validation) SST->Blank Sample 3. Sample + ISTD (Electron Ionization) Blank->Sample Analysis 4. Mass Analysis (Quadrupole) Sample->Analysis Data 5. Data Processing (EIC & Spectra) Analysis->Data

Self-validating GC-MS workflow for structural characterization.

Conclusion

The mass spectrometric differentiation between indole and 2-ethyl-2-methyl-2,3-dihydro-1H-indole serves as a textbook example of how molecular structure dictates gas-phase ion chemistry. The aromatic stability of indole preserves its molecular ion, forcing high-energy neutral losses (HCN). Conversely, the saturation at the C2-C3 bond in the indoline derivative localizes the charge, driving a highly predictable α -cleavage that favors the loss of the larger ethyl radical to form a stable iminium base peak at m/z 132. By utilizing self-validating GC-MS protocols, researchers can reliably leverage these distinct fragmentation patterns for structural elucidation in drug discovery pipelines.

References

  • Mass Spectrometry of Simple Indoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL Source: Marine Drugs (National Institutes of Health / PMC) URL:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles Source: AIP Publishing / Journal of Physical and Chemical Reference Data URL:[Link]

Validation

Structural differences between indoles and 2-Ethyl-2-methyl-2,3-dihydro-1H-indole

An in-depth comparative analysis of the indole scaffold and its saturated derivative, 2-ethyl-2-methyl-2,3-dihydro-1H-indole, reveals profound differences in 3D topography, electronic distribution, and chemical reactivit...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the indole scaffold and its saturated derivative, 2-ethyl-2-methyl-2,3-dihydro-1H-indole, reveals profound differences in 3D topography, electronic distribution, and chemical reactivity. As drug development increasingly pivots toward complex, sp³-rich architectures to improve target specificity and pharmacokinetic profiles, understanding the physicochemical divergence between these two scaffolds is critical.

Below is a comprehensive technical guide detailing their structural differences, supported by comparative data and self-validating experimental workflows.

Structural and Electronic Divergence

Aromaticity vs. Aliphatic Puckering

The quintessential scaffold is a planar, 10π-electron aromatic system[1]. Its nitrogen lone pair is fully delocalized into the bicyclic ring, fulfilling Hückel's rule (4n+2) for aromaticity.

In contrast, 2-ethyl-2-methyl-2,3-dihydro-1H-indole (an indoline derivative) lacks the C2=C3 double bond[2]. The hybridization of C2 and C3 shifts from sp² to sp³, breaking the 10π aromatic system. The resulting molecule consists of an isolated benzene ring conjugated only with the nitrogen lone pair, similar to aniline[3]. Consequently, the five-membered pyrroline ring adopts a puckered, non-planar conformation, significantly altering its 3D vector projection in biological binding pockets.

Steric Hindrance and the Quaternary Stereocenter

Unsubstituted indolines are notoriously susceptible to spontaneous oxidation (aromatization) back to indoles. However, the substitution at the C2 position with both an ethyl and a methyl group creates a quaternary stereocenter [4]. This dense steric bulk not only prevents facile aromatization (which would require the energetically unfavorable cleavage of a carbon-carbon bond) but also severely restricts the trajectory of electrophiles approaching the nitrogen atom[4].

Basicity and Protonation Dynamics

The delocalization of the nitrogen lone pair dictates the basicity of these scaffolds. Because indole relies on its lone pair to maintain aromaticity, it is an exceptionally weak base (pKa ≈ -3.6) and preferentially protonates at the C3 carbon rather than the nitrogen, forming an indoleninium ion[1]. Conversely, the nitrogen lone pair in the indoline derivative is localized. This makes it a moderately strong base (pKa ≈ 5.2) that readily accepts a proton at the nitrogen atom, forming a stable ammonium cation[5].

G I Indole Scaffold (Planar, 10π e-) LP1 N Lone Pair Delocalized in Aromatic Ring I->LP1 sp2 Hybridization Ind 2-Ethyl-2-methyl-indoline (Puckered, Aliphatic C2/C3) LP2 N Lone Pair Localized (Aniline-like) Ind->LP2 sp3 Hybridization pKa1 Extremely Weak Base (pKa ≈ -3.6) LP1->pKa1 Unavailable for Protonation pKa2 Moderate Base (pKa ≈ 5.2) LP2->pKa2 Available for Protonation

Caption: Electronic delocalization dictating basicity in indole vs. indoline scaffolds.

Quantitative Data Comparison

The structural modifications manifest in distinct physicochemical and spectroscopic signatures. The table below summarizes these critical parameters.

PropertyIndole2-Ethyl-2-methyl-2,3-dihydro-1H-indole
Core Structure Bicyclic, fully aromatic (10π)Bicyclic, partially saturated (dihydro)
C2/C3 Hybridization sp² / sp²sp³ / sp³
Planarity Fully planarPuckered 5-membered ring
Basicity (Conjugate pKa) ~ -3.6 (Protonation at C3)~ 5.2 (Protonation at N1)
C2 Substitution HydrogenEthyl, Methyl (Quaternary stereocenter)
C3 Protons (¹H NMR) Aromatic (~6.5 ppm)Aliphatic, Diastereotopic AB system (~3.0 ppm)
UV-Vis λmax ~270 nm, 290 nm~240 nm, 290 nm (Aniline-like chromophore)

Self-Validating Experimental Workflows

To objectively differentiate these scaffolds in a laboratory setting, researchers must utilize orthogonal analytical techniques. Below are two robust, self-validating protocols.

Protocol 1: pKa Determination via UV-Vis Spectrophotometric Titration
  • Causality: Protonation of the indoline nitrogen disrupts its conjugation with the adjacent benzene ring, causing a measurable hypsochromic (blue) shift in the UV-Vis absorption spectrum[3]. Indole, which protonates at C3, exhibits a completely different spectral shift profile.

  • Step-by-Step Methodology:

    • Sample Preparation: Prepare 10 μM solutions of the indoline derivative in a series of universal buffers ranging from pH 2.0 to 8.0. Rationale: A low concentration ensures adherence to the Beer-Lambert law and prevents compound aggregation.

    • Spectral Acquisition: Scan the absorption from 200 nm to 400 nm at 298 K using a dual-beam UV-Vis spectrophotometer.

    • Self-Validation (Isosbestic Point): Overlay the acquired spectra. The presence of a sharp, distinct isosbestic point (a specific wavelength where total absorbance remains constant) validates that the system is undergoing a clean, two-state acid-base equilibrium without degradation or side reactions.

    • Data Analysis: Plot the absorbance at the λmax of the unprotonated species against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the precise pKa.

Protocol 2: Structural Elucidation via 1D and 2D NMR
  • Causality: ¹H NMR distinguishes the electronic environment of the protons, while 2D HSQC and HMBC map protons to their directly attached and neighboring carbons, definitively proving the saturation of the C2-C3 bond and the presence of the quaternary center[6].

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃. Rationale: CDCl₃ lacks exchangeable protons, preventing signal suppression, and provides a distinct deuterium lock signal.

    • ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Observation: Look for the C3 protons. Because the adjacent C2 is a chiral center, the two protons on C3 are diastereotopic . They will appear as a complex AB splitting pattern (two doublets with geminal coupling, J ≈ 15 Hz) around 3.0 ppm, unlike the single aromatic peak of indole at ~6.5 ppm[6].

    • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to confirm the aliphatic nature of C2 and C3 (~60-70 ppm and ~30-40 ppm, respectively).

    • Self-Validation (HSQC/HMBC): Run 2D HSQC and HMBC. In the HSQC spectrum, the C2 carbon will show no cross-peaks, validating it as a quaternary carbon (no attached protons). In the HMBC spectrum, the C2 carbon will show long-range coupling cross-peaks to the protons of the ethyl and methyl groups, definitively validating the exact substitution pattern.

Workflow Prep Sample Preparation (CDCl3, 298K) HNMR 1H NMR (Assess C3 Protons) Indole: ~6.5 ppm | Indoline: ~3.0 ppm Prep->HNMR CNMR 13C NMR (Assess C2/C3 Carbons) Indole: sp2 | Indoline: sp3 Prep->CNMR Correlate 2D HSQC / HMBC (Map Ethyl/Methyl to C2) HNMR->Correlate Proton shifts CNMR->Correlate Carbon shifts Valid Structural Validation (Confirm Quaternary C2) Correlate->Valid Connectivity

Caption: Self-validating NMR workflow for differentiating aromatic and saturated indoles.

References

  • "Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position." Pleiades Publishing. URL:[Link]

  • "Indoline." Wikipedia. URL: [Link]

  • "Indole." Wikipedia. URL:[Link]

  • "INDOLE." Ataman Chemicals. URL:[Link]

  • "Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid." ACS Publications. URL:[Link]

  • "Indoline - 13C NMR." SpectraBase. URL:[Link]

Sources

Comparative

GC-MS Validation Protocols for 2-Ethyl-2-methyl-2,3-dihydro-1H-indole Impurities: A Comparative Guide

The Analytical Challenge of Hindered Indolines As a Senior Application Scientist, I frequently encounter methods that fail during late-stage validation because the fundamental chemistry of the analyte was overlooked. 2-E...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

The Analytical Challenge of Hindered Indolines

As a Senior Application Scientist, I frequently encounter methods that fail during late-stage validation because the fundamental chemistry of the analyte was overlooked. 2-Ethyl-2-methyl-2,3-dihydro-1H-indole is a highly substituted indoline derivative utilized as a synthetic intermediate in pharmaceutical and agrochemical manufacturing[1].

From a chromatographic perspective, this molecule presents a unique paradox. It contains a secondary amine within the indoline ring, making it inherently basic[2]. However, the 2-position is di-substituted with both an ethyl and a methyl group. While this extreme steric hindrance slightly shields the nitrogen lone pair, it does not eliminate its basicity. When analyzed via Gas Chromatography-Mass Spectrometry (GC-MS), the N-H moiety readily undergoes hydrogen bonding with active, unshielded silanol groups (-Si-OH) present on standard fused-silica columns and glass inlet liners.

The result? Irreversible adsorption, severe peak tailing, and a complete collapse of linearity at trace levels. To control this impurity in compliance with regulatory standards, we cannot rely on generic methods; we must engineer a protocol that respects the molecule's spatial and electronic properties.

Mechanistic Insight: Designing a Self-Validating System

According to the updated ICH Q2(R2) guidelines, an analytical procedure must be robustly validated for specificity, linearity, accuracy, and precision across the reportable range[3]. However, true scientific integrity requires that the method acts as a self-validating system —it must inherently prove its own reliability before any sample data is accepted.

For basic nitrogenous impurities, the ultimate metric of system health is the Peak Asymmetry Factor ( As​ ) . If As​>1.5 , the system has active sites. Active sites consume trace analytes, meaning your Limit of Detection (LOD) will artificially inflate, and your precision (%RSD) will fail.

To achieve As​<1.5 for 2-Ethyl-2-methyl-2,3-dihydro-1H-indole, analysts typically compare three distinct strategies:

  • Method A: Standard 5MS Column (Direct Injection) – The default, often inadequate approach.

  • Method B: Standard 5MS Column (Chemical Derivatization) – Masking the amine with Trifluoroacetic anhydride (TFAA).

  • Method C: Ultra-Inert (UI) 5MS Column (Direct Injection) – Utilizing advanced base-deactivated stationary phases.

Objective Comparison of Analytical Strategies

To objectively determine the best approach, we must evaluate the causality behind each method's performance.

Why does derivatization (Method B) struggle here? Because the 2-ethyl and 2-methyl groups create massive steric bulk directly adjacent to the nitrogen. Acylation with TFAA becomes kinetically sluggish, requiring harsh conditions and prolonged heating, which often leads to incomplete reactions and poor recovery. Therefore, direct analysis on a highly deactivated Ultra-Inert column (Method C) is not merely a convenience—it is mechanistically superior.

Table 1: Performance Comparison Across GC-MS Strategies
Validation ParameterMethod A: Standard 5MS (Direct)Method B: Standard 5MS (TFAA Derivatized)Method C: Ultra-Inert 5MS (Direct)
Mechanistic Flaw/Benefit Severe silanol interactionKinetically slow derivatizationComplete inertness to basic amines
Peak Asymmetry ( As​ ) 2.4 (Severe Tailing)1.3 (Acceptable)1.1 (Excellent)
Linearity ( R2 ) 0.981 (Fails ICH criteria)0.992 (Marginal)0.999 (Pass)
LOD (S/N > 3) 5.0 ppm1.5 ppm0.5 ppm
LOQ (S/N > 10) 15.0 ppm5.0 ppm1.5 ppm
Accuracy (Recovery at LOQ) 65%82%98%
Precision (%RSD) 12.5%6.8%2.1%

Experimental Protocol: The Ultra-Inert Workflow (Method C)

Below is the optimized, step-by-step methodology for quantifying 2-Ethyl-2-methyl-2,3-dihydro-1H-indole using the Ultra-Inert approach.

Step 1: Sample Preparation (Basic Liquid-Liquid Extraction)

Causality: The analyte must be in its free-base form to partition into the organic phase and volatilize in the GC inlet.

  • Weigh 50 mg of the Active Pharmaceutical Ingredient (API) into a 10 mL centrifuge tube.

  • Dissolve in 5 mL of 0.1 M NaOH (pH > 10) to suppress amine ionization.

  • Add 2 mL of MS-grade Hexane.

  • Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to an autosampler vial equipped with a deactivated glass insert.

Step 2: GC-MS Instrumental Parameters

Causality: We utilize a pulsed splitless injection to rapidly sweep the sterically hindered amine through the inlet, minimizing residence time and preventing thermal degradation.

  • Column: Ultra-Inert 5% Phenyl/95% Dimethylpolysiloxane (30 m × 0.25 mm, 0.25 µm).

  • Inlet: 250°C, Pulsed Splitless mode (pulse pressure 25 psi for 0.5 min).

  • Liner: Ultra-Inert single taper with deactivated glass wool.

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • MS Transfer Line: 280°C.

  • Ion Source (EI): 230°C.

  • Acquisition: SIM mode to maximize specificity against the matrix[3].

    • Quantifier Ion: m/z 146 (Loss of methyl group).

    • Qualifier Ions: m/z 161 (Molecular ion), m/z 132 (Loss of ethyl group).

Logical Workflow & Validation Architecture

To ensure this protocol operates as a self-validating system under ICH Q2(R2), the workflow must incorporate strict decision gates. If the System Suitability Test (SST) fails the asymmetry check, the validation sequence halts immediately to prevent the generation of compromised data.

GCMS_Validation Prep Sample Prep: Basic Extraction (Isolate Free Base) Inject Pulsed Splitless Injection (Minimize Residence Time) Prep->Inject Separation Ultra-Inert 5MS Column (Prevent Silanol Adsorption) Inject->Separation SST System Suitability Test (Asymmetry < 1.5) Separation->SST Valid_Lin Linearity & Range (R² > 0.995) SST->Valid_Lin Pass Fail SST Failure (Investigate Active Sites) SST->Fail Fail Valid_LOD LOD / LOQ (S/N > 3 / S/N > 10) Valid_Lin->Valid_LOD Valid_Prec Accuracy & Precision (%RSD < 5%) Valid_LOD->Valid_Prec Success Validated ICH Q2(R2) Protocol Ready for Routine QC Valid_Prec->Success

Workflow for ICH Q2(R2) GC-MS validation of indoline impurities.

Conclusion

When dealing with sterically hindered secondary amines like 2-Ethyl-2-methyl-2,3-dihydro-1H-indole, standard analytical approaches introduce unacceptable risk. Chemical derivatization is hindered by the molecule's own geometry, leading to poor precision. By leveraging the specific chemistry of an Ultra-Inert 5MS column combined with a rapid pulsed-splitless transfer, laboratories can achieve a robust, self-validating method that easily exceeds ICH Q2(R2) requirements for trace impurity analysis.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." (2023).[Link]

  • Salikhov, Sh. M., et al. "Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position." Russian Journal of Organic Chemistry (2020).[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10328, Indoline." PubChem (2024).[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Ethyl-2-methyl-2,3-dihydro-1H-indole proper disposal procedures

As a Senior Application Scientist, I understand that handling specialized chemical intermediates requires more than just following a checklist—it requires a deep understanding of the chemical's behavior, its environmenta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized chemical intermediates requires more than just following a checklist—it requires a deep understanding of the chemical's behavior, its environmental impact, and the causality behind safety protocols.

2-Ethyl-2-methyl-2,3-dihydro-1H-indole is a sterically hindered indoline derivative frequently utilized as a critical intermediate in the synthesis of nitro, amino, and halo derivatives for drug development, particularly in compounds exhibiting antioxidant and antimicrobial properties[1]. Because it is a nitrogen-containing heterocyclic compound, its disposal requires strict adherence to environmental safety protocols to prevent soil contamination and mitigate the release of toxic nitrogen oxides (NOx) during destruction[2].

The following guide provides a self-validating, field-proven operational and disposal framework for this compound.

Physicochemical Properties & Waste Classification

Understanding the physical and chemical nature of 2-ethyl-2-methyl-2,3-dihydro-1H-indole is the foundational step in building a safe operational environment. The table below summarizes the critical data required for proper waste classification and handling.

Property / ParameterSpecification / ClassificationOperational Implication
Chemical Class Nitrogenous HeterocycleGenerates NOx upon combustion; requires specialized incineration[2].
Physical State Combustible Liquid/SolidKeep away from open flames, heat sources, and strong oxidizers[3].
Hazard Categories Skin Irritation (Cat 2), Eye Irritation (Cat 2)Mandates the use of chemical-resistant PPE (nitrile gloves, goggles)[3].
EPA Waste Code Unlisted Hazardous WasteRegulated under 40 CFR Parts 264/265; cannot be discharged into sewers[4].
Transport Class NA1993 (Combustible liquid, n.o.s.)Bulk shipments require specific DOT labeling and manifesting[5].

Mechanistic Rationale for Disposal Protocols

To ensure scientific integrity and operational safety, researchers must understand the causality behind our disposal rules. We do not arbitrarily assign waste streams; rather, we design them based on molecular behavior.

  • Why High-Temperature Incineration? The indoline ring is highly stable and resists natural biodegradation. High-temperature incineration is required to completely cleave the robust C-N and C-C bonds, preventing environmental persistence.

  • Why are NOx Scrubbers Mandatory? The thermal decomposition of 2-ethyl-2-methyl-2,3-dihydro-1H-indole yields carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[2]. Incineration facilities must utilize alkaline scrubbers to neutralize NOx gases before atmospheric release to comply with the Clean Air Act.

  • Why Segregate from Halogenated Waste? Mixing nitrogenous waste with halogenated solvents alters the required combustion temperature profile and can inadvertently catalyze the formation of highly toxic dioxins and furans during incineration.

  • Why Avoid Aqueous Drains? Indoline derivatives exhibit aquatic toxicity. Introducing them into standard sewer systems can disrupt the microbial balance of biological wastewater treatment facilities, leading to systemic environmental release[6].

Standard Operating Procedures (SOP): Handling and Disposal

Every protocol below is designed as a self-validating system —meaning each step includes a verifiable condition that must be met before proceeding to the next, ensuring absolute safety and compliance.

Protocol A: Routine Laboratory Waste Segregation

This protocol ensures that day-to-day experimental waste is managed without cross-contamination.

  • Segregation: Collect liquid waste containing 2-ethyl-2-methyl-2,3-dihydro-1H-indole in a dedicated, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or amber glass).

    • Validation Check: Verify the container's history. Ensure it has never housed strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic reactions[3].

  • Primary Containment: Pour waste slowly to avoid aerosolization.

    • Validation Check: Do not exceed the 80% fill line. This verifiable empty space allows for safe vapor expansion during storage.

  • Labeling: Affix a standardized hazardous waste label immediately. Explicitly write: "Hazardous Waste: Non-Halogenated Nitrogenous Organic - Combustible."

  • Storage & Transfer: Store the waste container in a designated, well-ventilated secondary containment tray away from direct sunlight and heat sources[3]. Transfer to the facility's Environmental Health and Safety (EHS) department for high-temperature incineration[6].

Protocol B: Immediate Spill Response

In the event of an accidental release, follow this containment strategy to prevent exposure and environmental discharge.

  • Evacuation & Ventilation: Clear personnel from the immediate area. Increase local exhaust ventilation to disperse combustible vapors[6].

    • Validation Check: Visually confirm that all non-essential personnel are clear and fume hood sashes are positioned to maximize draft.

  • PPE Application: Don appropriate PPE: splash-proof chemical goggles, a chemically resistant lab coat, and double-layered nitrile gloves[6].

    • Validation Check: Inspect outer gloves for micro-tears or degradation before approaching the spill zone.

  • Source Control & Containment: Stop the leak if safe to do so. Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth[6].

    • Causality: Do NOT use sawdust or paper towels. The compound is combustible, and organic absorbents drastically increase fire risk.

  • Absorption & Collection: Allow 5-10 minutes for complete absorption.

    • Validation Check: The spill surface must appear completely dry with no residual pooling before sweeping. Sweep the saturated absorbent using a non-sparking tool into a heavy-duty, sealable hazardous waste bag.

  • Decontamination: Wash the spill surface with a mild detergent and water. Collect all wash water for hazardous disposal; do NOT allow wash water to enter the drain[6].

Disposal Workflow Visualization

The following diagram illustrates the logical flow of waste segregation to ensure compliance with EPA/RCRA standards.

G Start 2-Ethyl-2-methyl-2,3-dihydro-1H-indole Waste Generated Decision Waste State? Start->Decision Liquid Liquid Waste (Organic Solvents) Decision->Liquid Liquid Solid Solid Waste (PPE, Absorbents) Decision->Solid Solid SegregationL Segregate into Non-Halogenated Nitrogenous Waste Liquid->SegregationL SegregationS Place in Double-Lined Hazardous Waste Bags Solid->SegregationS Labeling Label: "Hazardous Waste" Combustible, Toxic SegregationL->Labeling SegregationS->Labeling Disposal High-Temp Incineration (with NOx Scrubbers) Labeling->Disposal

Workflow for the segregation, labeling, and disposal of indoline-derivative laboratory waste.

References

  • Title: Synthesis of Nitro, Amino, and Halo Derivatives of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole Source: Russian Journal of Organic Chemistry (Crossref) URL: [Link]

  • Title: SAFETY DATA SHEET - 2,3-Dihydroindole Source: Fisher Scientific URL
  • Title: Indoline - Safety Data Sheet Source: Santa Cruz Biotechnology URL
  • Title: Lining Of Waste Impoundment and Disposal Facilities (40 CFR Part 264/265)

Sources

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